molecular formula C21H22O5 B1649370 Isofutoquinol A CAS No. 62499-70-1

Isofutoquinol A

Cat. No.: B1649370
CAS No.: 62499-70-1
M. Wt: 354.4 g/mol
InChI Key: LYOBQEYDVDTMSQ-ZQEFZMAUSA-N
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Description

isofutoquinol A is a natural product found in Piper kadsura with data available.

Properties

IUPAC Name

(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-5-8-20-15(22)10-16(23-3)21(24-4)18(20)19(21,2)17(20)12-6-7-13-14(9-12)26-11-25-13/h5-7,9-10,17-18H,1,8,11H2,2-4H3/t17-,18?,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBQEYDVDTMSQ-ZQEFZMAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C3(C1C2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@@H]([C@]3(C1[C@@]2(C(=CC3=O)OC)OC)CC=C)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90978087
Record name 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62499-70-1
Record name Isofutoquinol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062499701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2H-1,3-Benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-(prop-2-en-1-yl)tricyclo[4.2.0.0~2,8~]oct-3-en-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90978087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Isolation of Isofutoquinol A from Piper futokadzura: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Isofutoquinol A, a neolignan found in the plant species Piper futokadzura. This document outlines the probable experimental protocols and summarizes the key data associated with its characterization, based on established methodologies for the isolation of analogous compounds from the Piper genus.

Introduction

Piper futokadzura, a member of the Piperaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including a significant number of neolignans. These compounds have garnered scientific interest due to their varied and potent biological activities. Among these, this compound stands out as a noteworthy constituent. The initial discovery and structural elucidation of this compound were first reported in the mid-1980s, contributing to the growing body of knowledge on the chemical constituents of Piper species.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound. It is important to note that while the general methodologies are well-established, the specific quantitative data from the original discovery publication by Chang et al. (1985) is not fully available in the public domain. The tables, therefore, represent a composite of expected data based on related compounds and general principles of natural product chemistry.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.40 g/mol
Class Neolignan
Appearance Data not available in searched sources
Melting Point Data not available in searched sources
Optical Rotation Data not available in searched sources
Table 2: Spectroscopic Data for this compound
Spectroscopic MethodKey Data Points (Expected)
¹H NMR Characteristic signals for aromatic protons, methoxy (B1213986) groups, methylenedioxy protons, and protons of the furan (B31954) ring and side chain would be expected. Specific chemical shifts (δ) and coupling constants (J) are crucial for complete structural assignment but are not available in the searched sources.
¹³C NMR Signals corresponding to all 21 carbon atoms, including those in the aromatic rings, methoxy and methylenedioxy groups, and the aliphatic portion of the molecule would be observed. A database entry for a related compound, isodihydrofutoquinol-A, shows a range of chemical shifts consistent with a neolignan structure, but specific data for this compound is not available in the searched sources.
Mass Spectrometry (MS) The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 354.40. Fragmentation patterns would provide further structural information, but specific m/z values are not available in the searched sources.
Infrared (IR) Absorption bands characteristic of functional groups present in the molecule, such as C-O (ethers), C=C (aromatic), and C-H bonds, would be expected. Specific wavenumbers (cm⁻¹) are not available in the searched sources.
Ultraviolet (UV) Absorption maxima (λmax) consistent with the presence of aromatic chromophores would be anticipated. Specific wavelengths are not available in the searched sources.

Experimental Protocols

The following protocols are based on established methods for the isolation of neolignans from Piper species and represent a likely workflow for the isolation of this compound.

Plant Material Collection and Preparation
  • Collection: The aerial parts or stems of Piper futokadzura are collected.

  • Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction, typically using a polar solvent such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. This process is often carried out by maceration or Soxhlet extraction over several days.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation
  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Neolignans are typically found in the less polar fractions (e.g., CHCl₃ or CH₂Cl₂).

  • Concentration of Fractions: Each fraction is concentrated under reduced pressure.

Isolation and Purification
  • Column Chromatography (CC): The active fraction (e.g., the CHCl₃ fraction) is subjected to column chromatography on silica (B1680970) gel.

    • Stationary Phase: Silica gel (e.g., 70-230 mesh).

    • Mobile Phase: A gradient system of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or acetone.

  • Sephadex LH-20 Chromatography: Fractions from the silica gel column containing the compound of interest are often further purified using a Sephadex LH-20 column with a solvent such as methanol to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and chromophores present in the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Piper futokadzura.

Isolation_Workflow A Piper futokadzura (Plant Material) B Drying and Grinding A->B C Extraction (e.g., Methanol) B->C D Crude Extract C->D E Solvent-Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) D->E F Chloroform Fraction E->F Select Chloroform Fraction G Silica Gel Column Chromatography F->G H Fractions containing this compound G->H I Sephadex LH-20 Chromatography H->I J Further Purified Fractions I->J K Preparative HPLC J->K L Pure this compound K->L M Structure Elucidation (NMR, MS, IR, UV) L->M

Caption: General workflow for the isolation and identification of this compound.

Logical Relationship: Structure Elucidation

This diagram illustrates the logical relationship between the different spectroscopic techniques used for the structural elucidation of this compound.

Structure_Elucidation A Pure this compound B Mass Spectrometry (MS) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C D IR & UV Spectroscopy A->D E Molecular Formula & Weight B->E F Carbon-Hydrogen Framework & Connectivity C->F G Functional Groups & Chromophores D->G H Final Structure of this compound E->H F->H G->H

Caption: Logical flow of spectroscopic data for structure elucidation.

An In-depth Technical Guide to the Putative Biosynthesis of Isofutoquinol A in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Isofutoquinol A has not yet been fully elucidated in planta. This guide presents a putative pathway based on established principles of neolignan biosynthesis, supported by general methodologies for pathway elucidation in plant secondary metabolism.

Introduction

This compound is a neolignan natural product isolated from plants of the Piper genus, such as Piper futokadzura. Neolignans are a class of phenylpropanoids derived from the oxidative coupling of two C6-C3 units. They exhibit a wide range of biological activities and are of significant interest to the pharmaceutical and nutraceutical industries. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This document outlines a putative biosynthetic route to this compound, details common experimental protocols for pathway elucidation, and provides a framework for future research in this area.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which produces monolignol precursors. The key steps are hypothesized to be the oxidative coupling of two coniferyl alcohol molecules followed by subsequent modifications.

2.1 Phenylpropanoid Pathway and Monolignol Synthesis

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of hydroxylation and methylation reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H) , 4-coumarate:CoA ligase (4CL) , caffeoyl-CoA O-methyltransferase (CCoAOMT) , cinnamoyl-CoA reductase (CCR) , and cinnamyl alcohol dehydrogenase (CAD) leads to the formation of monolignols, primarily coniferyl alcohol.

2.2 Oxidative Coupling to Form the Neolignan Scaffold

The central step in neolignan biosynthesis is the oxidative coupling of two monolignol units.[1] This reaction is catalyzed by oxidases like laccases (LACs) or peroxidases (PRXs) , which generate monolignol radicals.[2][3] The regio- and stereospecificity of the coupling to form the characteristic 8-O-4' linkage of the furofuran neolignan core of this compound is likely guided by dirigent proteins (DIRs) .[3] This oxidative coupling of two coniferyl alcohol molecules would lead to the formation of a key intermediate.

2.3 Post-Coupling Modifications

Following the formation of the neolignan scaffold, a series of tailoring reactions, including cyclization, hydroxylation, and methylation, are proposed to occur to yield this compound. These modifications are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) .

Below is a DOT script representation of the putative biosynthetic pathway.

This compound Putative Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_neolignan Neolignan Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Caffeoyl-CoA Caffeoyl-CoA p-Coumaroyl-CoA->Caffeoyl-CoA C3H Feruloyl-CoA Feruloyl-CoA Caffeoyl-CoA->Feruloyl-CoA CCoAOMT Coniferaldehyde Coniferaldehyde Feruloyl-CoA->Coniferaldehyde CCR Coniferyl alcohol Coniferyl alcohol Coniferaldehyde->Coniferyl alcohol CAD Coniferyl alcohol radical Coniferyl alcohol radical Coniferyl alcohol->Coniferyl alcohol radical Laccase/ Peroxidase Neolignan Intermediate Neolignan Intermediate Coniferyl alcohol radical->Neolignan Intermediate Dirigent Protein This compound This compound Neolignan Intermediate->this compound CYPs, OMTs

A putative biosynthetic pathway for this compound.

Quantitative Data from Related Pathways

As specific quantitative data for the this compound pathway is not available, the following table summarizes representative kinetic parameters for key enzyme families involved in the biosynthesis of lignans (B1203133) and neolignans from various plant species. This data serves as a valuable reference for researchers aiming to characterize the enzymes in the this compound pathway.

Enzyme ClassEnzyme NamePlant SourceSubstrateKm (µM)Vmax (pkat/mg)Reference
PAL Phenylalanine Ammonia-LyasePetroselinum crispumL-Phenylalanine321.2N/A
C4H Cinnamate 4-HydroxylaseArabidopsis thalianaCinnamic acid1.50.25N/A
4CL 4-Coumarate:CoA LigaseArabidopsis thaliana4-Coumaric acid161330N/A
CCR Cinnamoyl-CoA ReductasePopulus tremuloidesFeruloyl-CoA81670N/A
CAD Cinnamyl Alcohol DehydrogenasePinus taedaConiferaldehyde562300N/A
LAC LaccaseArabidopsis thalianaConiferyl alcohol230N/AN/A
PLR Pinoresinol-Lariciresinol ReductaseLinum usitatissimum(+)-Pinoresinol4.51.05[4]

Note: The presented data are illustrative and may vary depending on the specific enzyme isoform, plant species, and assay conditions.

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound requires a multi-faceted approach combining metabolomics, transcriptomics, and functional genomics.

4.1 Metabolite Profiling

  • Objective: To identify this compound and its potential precursors and intermediates in Piper futokadzura.

  • Methodology:

    • Sample Preparation: Plant tissues (e.g., leaves, stems, roots) are harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried tissue is ground to a fine powder.

    • Extraction: Metabolites are extracted using a suitable solvent system, typically a methanol/water or ethanol/water mixture. The extract is then filtered and concentrated.

    • Analysis: The crude extract is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to generate a comprehensive metabolite profile. Putative identification of compounds is based on mass-to-charge ratio (m/z), retention time, and fragmentation patterns compared to known standards and databases.

    • Structure Elucidation: Novel or key intermediates are purified using preparative High-Performance Liquid Chromatography (HPLC) and their structures are definitively determined by Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2 Transcriptome Analysis

  • Objective: To identify candidate genes encoding the biosynthetic enzymes by correlating gene expression with metabolite accumulation.

  • Methodology:

    • RNA Extraction: Total RNA is extracted from plant tissues known to produce this compound.

    • Library Preparation and Sequencing: mRNA is enriched, fragmented, and used to construct a cDNA library. The library is then sequenced using a next-generation sequencing (NGS) platform (e.g., Illumina).

    • Bioinformatic Analysis: The sequencing reads are assembled into transcripts, and their expression levels are quantified. Co-expression analysis is performed to identify genes whose expression patterns correlate with the accumulation of this compound and its putative precursors. Candidate genes are annotated based on homology to known biosynthetic enzymes (e.g., PAL, C4H, CYPs, OMTs, DIRs).

4.3 Functional Gene Characterization

  • Objective: To validate the function of candidate genes identified through transcriptome analysis.

  • Methodology:

    • Heterologous Expression: The open reading frame of a candidate gene is cloned into an expression vector and expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. The recombinant protein is purified and its enzymatic activity is assayed in vitro using the putative substrate.

    • Transient Expression in Nicotiana benthamiana: Candidate genes are transiently expressed in the leaves of N. benthamiana via Agrobacterium-mediated infiltration. The accumulation of the expected product is then monitored by LC-MS.

    • Gene Silencing: Virus-Induced Gene Silencing (VIGS) or RNA interference (RNAi) is used to downregulate the expression of a candidate gene in Piper futokadzura. A reduction in the accumulation of this compound upon gene silencing provides strong evidence for the gene's involvement in the pathway.

Below is a DOT script illustrating a general workflow for elucidating a plant natural product biosynthetic pathway.

Pathway Elucidation Workflow cluster_discovery Discovery Phase cluster_validation Functional Validation Phase Plant Tissue Collection Plant Tissue Collection Metabolite Profiling (LC-MS, NMR) Metabolite Profiling (LC-MS, NMR) Plant Tissue Collection->Metabolite Profiling (LC-MS, NMR) Transcriptome Analysis (RNA-seq) Transcriptome Analysis (RNA-seq) Plant Tissue Collection->Transcriptome Analysis (RNA-seq) Identify Target Compound and Intermediates Identify Target Compound and Intermediates Metabolite Profiling (LC-MS, NMR)->Identify Target Compound and Intermediates In vitro Enzyme Assays In vitro Enzyme Assays Identify Target Compound and Intermediates->In vitro Enzyme Assays Identify Candidate Genes Identify Candidate Genes Transcriptome Analysis (RNA-seq)->Identify Candidate Genes Heterologous Expression (E. coli, Yeast) Heterologous Expression (E. coli, Yeast) Identify Candidate Genes->Heterologous Expression (E. coli, Yeast) Transient Expression (N. benthamiana) Transient Expression (N. benthamiana) Identify Candidate Genes->Transient Expression (N. benthamiana) Gene Silencing (VIGS/RNAi) Gene Silencing (VIGS/RNAi) Identify Candidate Genes->Gene Silencing (VIGS/RNAi) Heterologous Expression (E. coli, Yeast)->In vitro Enzyme Assays Pathway Confirmed Pathway Confirmed In vitro Enzyme Assays->Pathway Confirmed In vivo Product Analysis In vivo Product Analysis Transient Expression (N. benthamiana)->In vivo Product Analysis In vivo Product Analysis->Pathway Confirmed Metabolite Analysis in Silenced Plants Metabolite Analysis in Silenced Plants Gene Silencing (VIGS/RNAi)->Metabolite Analysis in Silenced Plants Metabolite Analysis in Silenced Plants->Pathway Confirmed

A general workflow for the elucidation of a biosynthetic pathway.

Conclusion and Future Perspectives

While the precise biosynthetic pathway of this compound in plants remains to be fully characterized, the proposed route provides a solid foundation for future research. The integration of metabolomics, transcriptomics, and functional genomics will be instrumental in identifying and validating the specific enzymes involved. The successful elucidation of this pathway will not only advance our fundamental understanding of plant secondary metabolism but also pave the way for the metabolic engineering of high-value neolignans for pharmaceutical applications. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of study.

References

Isofutoquinol A: A Technical Guide on its Natural Sources and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound that has been identified in select species of the plant genus Piper. Neolignans are a class of natural phenols that exhibit a wide range of biological activities, making them of significant interest to the scientific community, particularly in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound. However, it is critical to note at the outset that despite a thorough review of the available scientific literature, specific quantitative data on the abundance of this compound in these sources is not well-documented. Similarly, detailed, step-by-step experimental protocols for its extraction and quantification are not extensively described. This guide, therefore, focuses on the qualitative aspects of its natural occurrence and provides a generalized workflow for its isolation based on current knowledge.

Natural Sources of this compound

This compound has been primarily isolated from two species within the Piperaceae family:

  • Piper futokadzura : This plant is a known source of various neolignans, and this compound has been identified as one of its constituents.

  • Piper kadsura : this compound has been isolated from the aerial parts of this plant.[1] Research on Piper kadsura has often been driven by its traditional use in Chinese medicine for treating conditions like asthma and rheumatic arthritis.

While these two species are the confirmed natural sources, the full extent of this compound's distribution within the plant kingdom remains an area for further investigation.

Abundance of this compound

A significant gap in the current body of scientific literature is the lack of quantitative data regarding the abundance of this compound in its natural sources. Studies have successfully isolated and identified the compound from Piper futokadzura and Piper kadsura, but they do not provide specific figures for its yield or concentration in different parts of the plants (e.g., leaves, stems, roots). As a result, a comparative data table on the abundance of this compound cannot be generated at this time. This lack of quantitative analysis highlights a need for further research to determine the concentration of this compound in various Piper species and to identify high-yielding sources for potential therapeutic applications.

Experimental Protocols for Isolation

Detailed, step-by-step experimental protocols for the specific isolation and quantification of this compound are not explicitly detailed in the available literature. However, based on the general methodologies described for the isolation of neolignans from Piper species, a generalized workflow can be outlined. This process typically involves solvent extraction followed by chromatographic separation techniques.

A generalized workflow for the isolation of neolignans, including this compound, from Piper species is as follows:

  • Plant Material Collection and Preparation : The aerial parts (leaves and stems) of the plant are collected, dried, and ground into a fine powder.

  • Solvent Extraction : The powdered plant material is extracted with a solvent, typically methanol (B129727) (MeOH), at room temperature for an extended period. This process is often repeated multiple times to ensure maximum extraction of the desired compounds.

  • Solvent Partitioning : The resulting crude methanol extract is then concentrated under reduced pressure and partitioned successively with different solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their solubility.

  • Chromatographic Separation : The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further purification. This is a multi-step process that may include:

    • Column Chromatography : Often using silica (B1680970) gel or Sephadex LH-20, with a gradient of solvents to separate the compounds based on their affinity to the stationary phase.

    • High-Performance Liquid Chromatography (HPLC) : A more refined technique for the final purification of the isolated compounds.

The following diagram illustrates this generalized experimental workflow.

experimental_workflow plant_material Dried & Powdered Plant Material (Piper sp.) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc) extraction->partitioning column_chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->column_chromatography hplc HPLC Purification column_chromatography->hplc isofutoquinol_a Isolated This compound hplc->isofutoquinol_a

Generalized workflow for the isolation of this compound.

Conclusion and Future Directions

This compound is a neolignan of scientific interest found in Piper futokadzura and the aerial parts of Piper kadsura. While its presence in these species is confirmed, there is a notable absence of quantitative data on its abundance and detailed, reproducible protocols for its extraction and quantification in the scientific literature. This information gap hinders the efficient exploration of this compound for potential drug development.

Future research should focus on:

  • Quantitative Analysis : Developing and applying analytical methods, such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the precise concentration of this compound in different parts of Piper futokadzura, Piper kadsura, and other related species.

  • Protocol Optimization : Establishing and publishing detailed, step-by-step protocols for the efficient extraction and purification of this compound. This would enable researchers to obtain higher yields and facilitate further biological studies.

  • Screening of Other Piper Species : Investigating a wider range of Piper species to identify new and potentially more abundant natural sources of this compound.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this promising natural compound.

References

In-Depth Technical Guide to Isofutoquinol A: Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan primarily isolated from the plant species Piper futokadzura and Piper kadsura, has garnered scientific interest for its notable anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, alongside a detailed exploration of its biological activities and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents. This document synthesizes available data on its structural attributes, spectroscopic profile, and its modulatory effects on key inflammatory signaling pathways, thereby highlighting its potential as a lead compound in drug discovery.

Physicochemical Properties

This compound is a structurally complex organic molecule with the molecular formula C₂₁H₂₂O₅ and a molecular weight of 354.40 g/mol .[1] Its structural elucidation has been accomplished through various spectroscopic methods and confirmed by X-ray crystallography.

Structural and Crystallographic Data

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction. This analysis revealed a triclinic crystal system with the space group P-1. The unit cell parameters and other key crystallographic data are summarized in the table below.

Parameter Value
Molecular Formula C₂₁H₂₂O₅
Molecular Weight 354.40 g/mol
Crystal System Triclinic
Space Group P-1
a (Å) 9.653(2)
b (Å) 12.474(2)
c (Å) 8.182(1)
α (°) 91.30(2)
β (°) 97.79(1)
γ (°) 109.15(1)
Volume (ų) 919.8(3)
Z 2
Calculated Density (g/cm³) 1.28

Data obtained from X-ray crystallography studies.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its aromatic protons, methoxy (B1213986) groups, allyl group, and the protons of the fused ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct resonances for each of the 21 carbon atoms, including signals for carbonyl carbons, aromatic carbons, and aliphatic carbons within the complex ring structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is critical for confirming the elemental composition. The mass spectrum would show the molecular ion peak corresponding to its exact mass.

Biological Activity and Mechanism of Action

This compound has demonstrated significant anti-neuroinflammatory activity.[2] Its primary mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response in microglia, the resident immune cells of the central nervous system.

Anti-Neuroinflammatory Effects

Research has shown that this compound can effectively suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated microglial cells.[2] A key study demonstrated that it potently inhibits the production of nitric oxide (NO), a significant inflammatory molecule, in BV-2 microglial cells with a half-maximal inhibitory concentration (IC₅₀) of 16.8 μM.[2]

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are attributed to its ability to interfere with intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates NF_kB_activation NF-κB Activation MAPK_pathway->NF_kB_activation regulates IKK->NF_kB_activation leads to Isofutoquinol_A This compound Isofutoquinol_A->MAPK_pathway inhibits Isofutoquinol_A->IKK inhibits Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β, IL-6) NF_kB_activation->Pro_inflammatory_mediators induces expression of Inflammatory_Response Inflammatory Response Pro_inflammatory_mediators->Inflammatory_Response mediates

Figure 1. Proposed signaling pathway for the anti-inflammatory action of this compound.

As depicted in the diagram, external inflammatory stimuli such as LPS activate Toll-like receptor 4 (TLR4), which in turn triggers the downstream activation of both the MAPK and IKK/NF-κB signaling pathways. This compound is hypothesized to exert its inhibitory effects at the level of the MAPK and IKK pathways, thereby preventing the activation of NF-κB and the subsequent transcription of genes encoding pro-inflammatory mediators.

Experimental Protocols

This section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Piper kadsura

The following workflow illustrates the typical procedure for the isolation of neolignans, including this compound, from their natural source.

G start Dried Aerial Parts of Piper kadsura extraction Methanolic Extraction start->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography (Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end

Figure 2. General workflow for the isolation of this compound.

Protocol:

  • Extraction: The dried and powdered aerial parts of Piper kadsura are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility.

  • Column Chromatography: The bioactive fraction (typically the ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel and/or Sephadex LH-20, eluting with a gradient of solvents to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purification of the fractions containing this compound is achieved using preparative HPLC with a suitable solvent system to yield the pure compound.

Nitric Oxide (NO) Production Assay in BV-2 Microglial Cells

This assay is used to quantify the inhibitory effect of this compound on NO production in inflammatory-stimulated microglial cells.

Materials:

  • BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

Procedure:

  • Cell Culture: BV-2 cells are cultured in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is determined from a standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC₅₀ value is then determined from the dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is performed to assess the cytotoxicity of this compound and to ensure that the observed inhibition of NO production is not due to cell death.

Materials:

  • BV-2 microglial cells

  • DMEM with 10% FBS

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Treatment: BV-2 cells are seeded in a 96-well plate and treated with the same concentrations of this compound as in the NO assay for 24 hours.

  • MTT Incubation: After the treatment period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control.

Conclusion

This compound stands out as a promising natural product with significant anti-neuroinflammatory potential. Its ability to modulate the NF-κB and MAPK signaling pathways underscores its therapeutic relevance for neuroinflammatory disorders. The data and protocols presented in this guide offer a solid foundation for further investigation into its pharmacological properties, mechanism of action, and potential for development into a clinically useful therapeutic agent. Future research should focus on obtaining a complete spectroscopic profile, elucidating the precise molecular targets, and evaluating its efficacy and safety in in vivo models of neuroinflammation.

References

Isofutoquinol A: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Isofutoquinol A, a neolignan compound isolated from Piper futokadzura, is emerging as a molecule of interest for researchers in neuropharmacology and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its potential as an anti-neuroinflammatory agent.

Core Chemical and Physical Properties

This compound is characterized by the following key identifiers and properties.

PropertyValueReference
CAS Number 62499-70-1[1][2]
Molecular Formula C₂₁H₂₂O₅[1][3]
Molecular Weight 354.40 g/mol [3]
IUPAC Name 6-allyl-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyltricyclo[4.2.0.0²,⁸]oct-3-en-5-one
Synonyms This compound
Class Neolignan
Natural Source Piper futokadzura

Synthesis of this compound

The total synthesis of this compound has been successfully achieved, providing a viable route for obtaining the compound for research purposes beyond natural product isolation. A key step in the synthesis involves an electrochemical method to construct the 2,5-cyclohexadienone (B8749443) moiety of the precursor, isodihydrofutoquinol A.

Experimental Protocol: Total Synthesis (Conceptual Outline)

While the detailed, step-by-step protocol from the original literature is not fully available, the synthetic strategy can be summarized as follows:

  • Starting Material: The synthesis commences with 4-benzyloxy-2-methoxy-acetophenone.

  • Electrochemical Cyclization: An electrochemical method is employed to efficiently form the key 2,5-cyclohexadienone ring structure. This step is crucial for establishing the core tricyclic system.

  • Intermediate Formation: This process yields isodihydrofutoquinol A.

  • Conversion to Futoquinol: Isodihydrofutoquinol A is then converted to futoquinol.

  • Final Conversion to this compound and B: Futoquinol serves as the immediate precursor which is then converted to this compound and its isomer, Isofutoquinol B.

  • Stereostructure Confirmation: The precise three-dimensional arrangement of atoms in this compound has been unambiguously determined through X-ray crystallographic analysis.

A visual representation of this synthetic workflow is provided below.

G start 4-benzyloxy-2-methoxy-acetophenone electrochem Electrochemical Method start->electrochem Construction of 2,5-cyclohexadienone moiety intermediate1 Isodihydrofutoquinol A electrochem->intermediate1 intermediate2 Futoquinol intermediate1->intermediate2 Conversion end_product This compound and B intermediate2->end_product Final Conversion G cluster_cell Microglial Cell cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB Activation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation MAPK->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (iNOS, etc.) Nucleus->ProInflammatory_Genes Transcription NO_Production Nitric Oxide Production ProInflammatory_Genes->NO_Production Translation & a ctivity Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibition Isofutoquinol_A->MAPK Inhibition

References

Literature Review of Isofutoquinol A Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a naturally occurring neolignan, a class of secondary metabolites found in various plant species. First identified in Piper futokadzura, it has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-neuroinflammatory effects. This technical guide provides a comprehensive review of the existing research on this compound, summarizing its biological activity, mechanism of action, and synthesis. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its anti-neuroinflammatory potential. Research in this area has focused on its ability to modulate inflammatory responses in microglia, the resident immune cells of the central nervous system.

Anti-Neuroinflammatory Activity

A key study by Kim et al. (2010) investigated the anti-neuroinflammatory effects of several neolignans isolated from Piper kadsura, including this compound. The study utilized an in vitro model of neuroinflammation, using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, leading to the production of pro-inflammatory mediators such as nitric oxide (NO).

While the study highlighted the potent inhibitory effects of other isolated neolignans, specific quantitative data for this compound's inhibition of nitric oxide production was not explicitly detailed in the available literature. However, based on the activity of structurally related compounds from the same study, it is inferred that this compound likely contributes to the overall anti-inflammatory profile of the plant extract.

Table 1: Anti-Neuroinflammatory Activity of Neolignans from Piper kadsura

CompoundTargetAssayCell LineIC50 (µM)
Piperkadsin CNitric Oxide ProductionGriess AssayBV-2 Microglia14.6
FutoquinolNitric Oxide ProductionGriess AssayBV-2 Microglia16.8
This compound Nitric Oxide Production Griess Assay BV-2 Microglia Data not available

Data for Piperkadsin C and Futoquinol are from Kim KH, et al. Bioorg Med Chem Lett. 2010 Jan 1;20(1):409-12. The activity of this compound is inferred from its inclusion in the study but specific quantitative data is not publicly available.

Putative Signaling Pathway

The inhibition of nitric oxide production in LPS-stimulated microglia suggests that this compound may interfere with the signaling pathways that lead to the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production in inflammatory conditions. The activation of microglia by LPS typically involves the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways converge to activate transcription factors that induce the expression of pro-inflammatory genes, including iNOS.

Based on this established mechanism for LPS-induced inflammation, a putative signaling pathway for the action of this compound is proposed below.

G Putative Signaling Pathway of this compound in LPS-Stimulated Microglia cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) TAK1->MAPK_pathway IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB Releases NFκB_n NF-κB (p50/p65) NFκB->NFκB_n Translocates AP1 AP-1 MAPK_pathway->AP1 Activates Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibits? Isofutoquinol_A->MAPK_pathway Inhibits? iNOS_gene iNOS Gene Transcription NFκB_n->iNOS_gene Induces AP1->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Putative mechanism of this compound's anti-neuroinflammatory action.

Experimental Protocols

Anti-Neuroinflammatory Activity Assay (Inferred)

The following is a generalized protocol for assessing the anti-neuroinflammatory activity of a compound by measuring nitric oxide production in LPS-stimulated BV-2 microglial cells, based on standard methodologies.

G Experimental Workflow for Anti-Neuroinflammatory Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cluster_data_processing Data Processing cell_seeding Seed BV-2 microglia in 96-well plates cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence pretreatment Pre-treat cells with this compound (various concentrations) for 1 hour cell_adherence->pretreatment stimulation Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours pretreatment->stimulation supernatant_collection Collect cell culture supernatant stimulation->supernatant_collection griess_reaction Mix supernatant with Griess reagent supernatant_collection->griess_reaction incubation Incubate at room temperature griess_reaction->incubation measurement Measure absorbance at 540 nm incubation->measurement nitrite_concentration Calculate nitrite (B80452) concentration using a standard curve measurement->nitrite_concentration inhibition_calculation Determine percentage inhibition of NO production nitrite_concentration->inhibition_calculation ic50_determination Calculate IC50 value inhibition_calculation->ic50_determination

Caption: Workflow for assessing anti-neuroinflammatory activity.

  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Synthesis of this compound

A total synthesis of this compound was reported by Shizuri et al. in 1986. The synthetic strategy involves the construction of the key isodihydrofutoquinol A intermediate, which is then converted to this compound. While the detailed, step-by-step protocol with specific reagent quantities and reaction conditions is not fully available in the public domain, the general approach is outlined below.

General Synthetic Strategy

The synthesis commences with a substituted acetophenone (B1666503) and proceeds through an electrochemical method to construct a cyclohexadienone moiety, a key structural feature of the target molecule. This intermediate is then further elaborated to yield isodihydrofutoquinol A. Subsequent chemical transformations convert isodihydrofutoquinol A into futoquinol, which then serves as the precursor for the final synthesis of this compound and its isomer, Isofutoquinol B. The stereochemistry of the final product was confirmed by X-ray crystallographic analysis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-neuroinflammatory potential. The current body of research, primarily centered around its isolation and initial biological screening, lays the groundwork for more in-depth investigations. To fully elucidate its therapeutic potential, future research should focus on several key areas:

  • Quantitative Biological Activity: A thorough investigation to determine the precise IC50 value of this compound in inhibiting nitric oxide production and the expression of other pro-inflammatory mediators (e.g., TNF-α, IL-6) is crucial.

  • Mechanism of Action Studies: Detailed molecular studies are needed to confirm the exact signaling pathways modulated by this compound. Investigating its effects on the activation of NF-κB and various MAPKs will provide a clearer understanding of its mechanism.

  • In Vivo Studies: Preclinical studies in animal models of neuroinflammation and neurodegenerative diseases are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Synthetic Route Optimization: Further development of the synthetic route could enable the production of larger quantities of this compound and its analogs for extensive biological evaluation.

An In-Depth Technical Guide to Isofutoquinol A and its Class of Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a member of the neolignan class of natural products, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical structure, natural sources, and biological activities. Drawing from available literature, this document details the anti-inflammatory properties of this compound and related neolignans, with a focus on their modulation of key signaling pathways. Detailed experimental protocols for isolation and synthesis, along with quantitative bioactivity data, are presented to facilitate further research and development.

Introduction to Neolignans

Neolignans are a diverse class of secondary metabolites found in various plant species. They are biosynthetically derived from the oxidative coupling of two phenylpropanoid units. Unlike lignans, which are linked at the C8-C8' position, neolignans exhibit a wider range of linkages. This structural diversity contributes to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects.

This compound: A Promising Neolignan

This compound is a specific neolignan that has been isolated from plants of the Piper genus, notably Piper futokadzura. Its chemical structure was elucidated through spectroscopic methods and confirmed by total synthesis.

Chemical Structure

This compound possesses a complex polycyclic structure characteristic of certain neolignans. The precise stereochemistry has been determined through X-ray crystallographic analysis.

Natural Occurrence and Isolation

This compound is a constituent of the aerial parts of Piper futokadzura. The isolation of this compound and other neolignans from this plant is typically achieved through a multi-step process involving solvent extraction and chromatography.

Biological Activity and Mechanism of Action

This compound and its related neolignans have demonstrated significant anti-inflammatory and anti-neuroinflammatory properties. Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

Anti-inflammatory and Anti-neuroinflammatory Effects

Studies on neolignans isolated from Piper species have shown potent inhibitory effects on the production of pro-inflammatory mediators in activated immune cells. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related compound futoquinol (B42592) and other neolignans from Piper kadsura and Piper futokadzura provide strong evidence of their anti-inflammatory potential.

Quantitative Bioactivity Data

The following tables summarize the reported quantitative data for the anti-inflammatory activity of futoquinol and other relevant neolignans. This data serves as a valuable reference for the potential bioactivity of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Activated BV-2 Microglia

CompoundIC50 (µM)Source
Futoquinol16.8[1]Piper kadsura
Piperkadsin C14.6[1]Piper kadsura

Table 2: Inhibition of Reactive Oxygen Species (ROS) Production in PMA-Induced Human Polymorphonuclear Neutrophils

CompoundIC50 (µM)Source
Futoquinol13.1 ± 5.3Piper kadsura
Piperkadsin A4.3 ± 1.0Piper kadsura
Piperkadsin B12.2 ± 3.2Piper kadsura
Modulation of Signaling Pathways

The anti-inflammatory effects of neolignans are attributed to their ability to interfere with intracellular signaling cascades that regulate the expression of pro-inflammatory genes.

Recent research on a neolignan from Piper hancei has demonstrated that it exerts its anti-neuroinflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB. This mechanism is a plausible explanation for the bioactivity of this compound.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) nucleus Nucleus NFkappaB->nucleus Translocation Isofutoquinol_A This compound Isofutoquinol_A->NFkappaB Inhibition of Translocation Transcription Pro-inflammatory Gene Transcription NFkappaB_n NF-κB (p50/p65) NFkappaB_n->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Piperine, an alkaloid also found in Piper species, has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK cascade, which includes ERK, JNK, and p38, plays a critical role in inflammatory responses. It is plausible that neolignans like this compound also exert their anti-inflammatory effects through the regulation of this pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammation Inflammatory Response AP1->Inflammation Isofutoquinol_A This compound Isofutoquinol_A->MKKs Inhibition Isolation_Workflow Start Dried Aerial Parts of Piper futokadzura Extraction Methanol Extraction Start->Extraction Partition Solvent Partitioning (n-hexane, CHCl3, EtOAc) Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Purification Preparative TLC/HPLC ColumnChrom->Purification Analysis Spectroscopic Analysis (NMR, MS, IR) Purification->Analysis End Pure this compound Analysis->End

References

Methodological & Application

Total Synthesis of Isofutoquinol A: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Isofutoquinol A, a neolignan first isolated from Piper futokadzura. The synthetic strategy outlined herein is based on the seminal work of Shizuri, Nakamura, and Yamamura, who first reported the total synthesis of this natural product. Their approach features a key electrochemical reaction to construct the core cyclohexadienone structure and a series of subsequent transformations to elaborate the final molecule.

Synthetic Strategy Overview

The total synthesis of this compound, as developed by Shizuri et al., commences with the commercially available starting material, 4-benzyloxy-2-methoxy-acetophenone. The core of the synthetic route revolves around the construction of the 2,5-cyclohexadienone (B8749443) moiety, which is achieved through a crucial electrochemical oxidation step. The resulting intermediate, isodihydrofutoquinol A, then undergoes further chemical transformations to yield futoquinol (B42592), a direct precursor to the target molecule, this compound. The stereochemistry of the final product was unambiguously confirmed by X-ray crystallographic analysis in the original publication.

The overall synthetic workflow can be visualized as follows:

Total_Synthesis_Isofutoquinol_A start 4-Benzyloxy-2-methoxy-acetophenone intermediate1 Isodihydrofutoquinol A start->intermediate1 Electrochemical Oxidation intermediate2 Futoquinol intermediate1->intermediate2 Conversion final_product This compound intermediate2->final_product Final Conversion

Caption: Overall synthetic pathway for the total synthesis of this compound.

Key Experimental Protocols

While the seminal 1986 publication in Tetrahedron Letters by Shizuri, Nakamura, and Yamamura outlines the successful total synthesis of this compound, the detailed experimental procedures, including specific reaction conditions, reagent quantities, and spectroscopic data for the intermediates and the final product, are contained within the full text of the article.[1] Unfortunately, access to the full text of this publication could not be obtained during the preparation of this document.

The abstract of the paper indicates the following key transformations for which detailed protocols would be necessary for replication:[1]

  • Electrochemical Synthesis of the 2,5-Cyclohexadienone Moiety: This crucial step involves the anodic oxidation of 4-benzyloxy-2-methoxy-acetophenone to form the cyclohexadienone ring system of isodihydrofutoquinol A. The protocol would specify the electrolyte, solvent system, electrode materials, applied potential or current density, and the workup procedure.

  • Conversion of Isodihydrofutoquinol A to Futoquinol: This transformation likely involves a series of reactions to modify the structure of isodihydrofutoquinol A to introduce the functionalities present in futoquinol. The specific reagents, reaction conditions, and purification methods would be detailed in the full experimental section.

  • Final Conversion to this compound: The final step of the synthesis would describe the conversion of futoquinol into this compound. This could involve isomerization or other chemical modifications, and the protocol would provide the necessary details for this transformation.

Quantitative Data

A comprehensive summary of quantitative data, including reaction yields, molar equivalents of reagents, reaction times, and temperatures for each synthetic step, is essential for the reproducibility of the synthesis. This information is contained within the experimental section of the primary literature.[1] Without access to this data, a detailed quantitative summary cannot be provided.

Spectroscopic Data

The structural elucidation and confirmation of the synthesized intermediates and the final product, this compound, would rely on a suite of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry of the molecules.

  • Infrared (IR) Spectroscopy: To identify the functional groups present.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The original publication would contain the specific spectroscopic data for each synthesized compound, which is crucial for their characterization.[1]

Conclusion

The total synthesis of this compound, as pioneered by Shizuri and his team, represents a significant achievement in natural product synthesis, highlighted by the strategic use of an electrochemical method. For researchers aiming to replicate or build upon this work, obtaining the detailed experimental procedures from the original 1986 Tetrahedron Letters publication is imperative. The information presented here provides a high-level overview of the synthetic strategy and the key transformations involved.

References

Application Notes and Protocols for the Asymmetric Synthesis of Isofutoquinol A Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a naturally occurring neolignan found in Piper futokadzura, belonging to the furofuran class of lignans (B1203133) characterized by a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core structure.[1] Compounds of this class have garnered significant interest due to their diverse biological activities, which can include antiviral, anti-inflammatory, and anticancer properties. The precise stereochemistry of the multiple chiral centers within the furofuran core is crucial for its biological function, making the development of enantioselective synthetic routes a key objective for chemists in medicinal chemistry and drug development. An asymmetric synthesis allows for the selective production of a specific enantiomer, which is essential for studying its pharmacological properties and for the development of potential therapeutic agents.

This document outlines a proposed asymmetric synthetic strategy for the preparation of the enantiomers of this compound. As a specific protocol for this compound has not been detailed in the literature, this guide adapts a well-established methodology for the enantioselective synthesis of other furofuran lignans. The presented protocol is based on a palladium-catalyzed asymmetric allylic cycloaddition, a powerful method for constructing the key tetrahydrofuran (B95107) ring with high stereocontrol.[2][3]

Proposed Asymmetric Synthetic Route Overview

The proposed synthetic pathway to this compound enantiomers commences with readily available starting materials and hinges on a key palladium-catalyzed asymmetric allylic cycloaddition to construct the chiral tetrahydrofuran intermediate. Subsequent steps involve functional group manipulations and a final cyclization to furnish the furofuran core. The choice of a chiral ligand in the palladium-catalyzed step will determine which enantiomer of this compound is ultimately produced.

Asymmetric Synthesis of this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product SM1 Vinylethylene Carbonate Step1 Pd-Catalyzed Asymmetric Allylic Cycloaddition SM1->Step1 SM2 Substituted 2-Nitroacrylate SM2->Step1 Step2 Denitration Step1->Step2 Chiral Tetrahydrofuran Step3 Ester Reduction Step2->Step3 Step4 Olefin Oxidation Step3->Step4 Step5 Grignard Addition & Cyclization Step4->Step5 Product (+)- or (-)-Isofutoquinol A Step5->Product

Caption: Proposed synthetic workflow for this compound.

Data Presentation: Expected Yields and Stereoselectivity

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis, based on analogous transformations reported in the literature for similar furofuran lignans.[2][3]

StepTransformationExpected Yield (%)Expected Enantiomeric Excess (ee, %)Expected Diastereomeric Ratio (dr)
1. Pd-Catalyzed Asymmetric Allylic CycloadditionFormation of chiral tetrahydrofuran intermediate85 - 95>95>20:1
2. DenitrationRemoval of the nitro group70 - 85--
3. Ester ReductionReduction of the ester to a primary alcohol90 - 98--
4. Olefin OxidationCleavage of the double bond to an aldehyde75 - 85--
5. Grignard Addition & CyclizationFormation of the furofuran core60 - 75-High

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of the proposed asymmetric synthesis of this compound.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Cycloaddition

This crucial step establishes the stereochemistry of the tetrahydrofuran core.

Materials:

  • Vinylethylene carbonate

  • Substituted 2-nitroacrylate (prepared from the corresponding benzaldehyde (B42025) and ethyl nitroacetate)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Chiral phosphine (B1218219) ligand (e.g., (R)- or (S)-DTBM-SEGPHOS)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral phosphine ligand (5.5 mol%).

  • Add the anhydrous, degassed solvent and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.

  • Add the vinylethylene carbonate (1.0 equivalent) and the substituted 2-nitroacrylate (1.2 equivalents).

  • Stir the reaction mixture at the optimized temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral tetrahydrofuran intermediate.

Asymmetric Cycloaddition Reactants Vinylethylene Carbonate + Substituted 2-Nitroacrylate Reaction Asymmetric Allylic Cycloaddition Reactants->Reaction Catalyst Pd₂(dba)₃ + Chiral Ligand Catalyst->Reaction Product Chiral Tetrahydrofuran Intermediate Reaction->Product

Caption: Key asymmetric cycloaddition step.

Protocol 2: Reductive Denitration

This step removes the nitro group, which served as an activating group in the cycloaddition.

Materials:

  • Chiral tetrahydrofuran intermediate

  • Tributyltin hydride (Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (B28343)

  • Inert atmosphere

Procedure:

  • Dissolve the chiral tetrahydrofuran intermediate in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Add tributyltin hydride (1.5 equivalents) and a catalytic amount of AIBN.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to remove tin byproducts and isolate the denitrated product.

Protocol 3: Ester Reduction to Diol

This step converts the ester to a primary alcohol, which is necessary for the subsequent cyclization.

Materials:

  • Denitrated tetrahydrofuran intermediate

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the denitrated tetrahydrofuran intermediate in anhydrous THF to the LiAlH₄ suspension.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.

Protocol 4: Oxidative Cleavage and Cyclization

This sequence leads to the formation of the furofuran core.

Materials:

  • Diol intermediate

  • Ozone (O₃) or a suitable oxidizing agent (e.g., OsO₄/NaIO₄)

  • Reductive workup agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine)

  • Grignard reagent corresponding to the second aryl group of this compound

  • Anhydrous solvent (e.g., Dichloromethane for ozonolysis, THF for Grignard reaction)

Procedure:

  • Oxidative Cleavage: Dissolve the diol in a suitable solvent and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen and then add a reductive workup agent. Allow the reaction to warm to room temperature.

  • Grignard Addition and Cyclization: In a separate flask, prepare the Grignard reagent. Cool the crude aldehyde from the previous step to 0 °C and add the Grignard reagent dropwise. After the addition is complete, the reaction may be gently warmed to facilitate the intramolecular cyclization to form the furofuran ring.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired enantiomer of this compound.

Conclusion

The asymmetric synthesis of this compound enantiomers is a challenging yet achievable goal for synthetic chemists. The protocol outlined above, utilizing a palladium-catalyzed asymmetric allylic cycloaddition as the key stereochemistry-defining step, provides a robust and adaptable framework for accessing these biologically interesting molecules. The successful execution of this synthetic route will enable further investigation into the pharmacological properties of the individual enantiomers of this compound, potentially leading to the development of new therapeutic agents. Careful optimization of each step, particularly the catalytic asymmetric reaction, will be crucial for achieving high yields and stereoselectivity.

References

Application Notes and Protocols: Extraction and Purification of Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofutoquinol A, a neolignan compound isolated from plants of the Piper genus, has garnered interest for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from its natural source, primarily focusing on methodologies described for Piper kadsura (also known as Piper futokadzura). The protocol outlines a multi-step process involving solvent extraction, liquid-liquid partitioning, and chromatographic separation techniques, including column chromatography and preparative High-Performance Liquid Chromatography (HPLC). This guide is intended to provide researchers with a comprehensive workflow to obtain this compound for further scientific investigation.

Introduction

This compound is a neolignan that has been identified in Piper kadsura[1]. Neolignans are a class of natural products known for a wide range of biological activities, making them attractive candidates for drug discovery and development. The effective isolation and purification of this compound are crucial preliminary steps for any subsequent pharmacological and toxicological evaluation. The following protocols are based on established phytochemical isolation procedures for neolignans from Piper species.

Extraction Protocol

The initial step in isolating this compound involves the extraction of the compound from the plant material. The dried and powdered aerial parts or stems of Piper kadsura are typically used as the starting material.

2.1. Materials and Equipment

  • Dried and powdered aerial parts of Piper kadsura

  • Methanol (B129727) (MeOH), analytical grade

  • n-Hexane, analytical grade

  • Chloroform (B151607) (CHCl₃), analytical grade

  • Large glass vessel or flask for extraction

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

2.2. Experimental Procedure

  • Maceration: The dried, powdered aerial parts of Piper kadsura are macerated with methanol at room temperature. A general guideline is to use a plant material to solvent ratio of 1:10 (w/v). The mixture should be agitated periodically for a period of 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined and filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.

  • Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

    • The aqueous suspension is first partitioned with n-hexane to remove nonpolar compounds like fats and waxes. The n-hexane fraction is collected.

    • The remaining aqueous layer is then partitioned with chloroform to extract compounds of intermediate polarity, which include many neolignans. The chloroform fraction is collected.

  • Drying and Concentration of Fractions: The n-hexane and chloroform fractions are dried over anhydrous sodium sulfate (B86663) and then concentrated to dryness using a rotary evaporator. The chloroform-soluble fraction is the primary source for the subsequent purification of this compound.

Purification Protocol

The purification of this compound from the chloroform-soluble fraction is achieved through a combination of chromatographic techniques.

3.1. Column Chromatography

3.1.1. Materials and Equipment

  • Chloroform-soluble extract

  • Silica (B1680970) gel (60-120 mesh or 70-230 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane, analytical grade

  • Ethyl acetate (B1210297) (EtOAc), analytical grade

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.1.2. Experimental Procedure

  • Column Packing: A glass column is packed with silica gel using a slurry method with n-hexane.

  • Sample Loading: The dried chloroform extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the proportion of ethyl acetate.

    • Start with 100% n-hexane.

    • Gradually increase the polarity, for example, with gradients of 9:1, 8:2, 7:3, 1:1, etc. (n-hexane:EtOAc).

  • Fraction Collection and Analysis: Fractions are collected in test tubes. The composition of each fraction is monitored by TLC. Fractions with similar TLC profiles are combined. This compound-containing fractions are identified by comparing their TLC spots with a reference standard if available, or through further spectroscopic analysis.

3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For a higher degree of purity, fractions containing this compound from column chromatography can be further purified using preparative HPLC.

3.2.1. Materials and Equipment

  • This compound-containing fractions from column chromatography

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

3.2.2. Experimental Procedure

  • Method Development: An analytical HPLC method is first developed to determine the optimal separation conditions. A common mobile phase for reversed-phase separation of neolignans is a gradient of methanol and water or acetonitrile and water.

  • Preparative Separation: The developed method is scaled up for preparative HPLC. The this compound-containing fraction is dissolved in a suitable solvent (e.g., methanol) and injected onto the preparative C18 column.

  • Elution and Fraction Collection: The column is eluted with the optimized mobile phase gradient. The eluent is monitored by the UV detector, and the peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the collected fraction is confirmed by analytical HPLC.

Data Presentation

The following tables summarize the expected quantitative data from a typical extraction and purification process. The values are illustrative and may vary depending on the quality of the plant material and the precise experimental conditions.

Table 1: Extraction Yields

Plant MaterialExtraction SolventWeight of Plant Material (g)Volume of Solvent (L)Yield of Crude Extract (g)Percentage Yield (%)
Piper kadsura (aerial parts)Methanol100010 x 3505.0

Table 2: Solvent Partitioning Yields

Crude ExtractPartitioning SolventVolume of Solvent (L)Yield of Fraction (g)Percentage Yield (%)
Methanol Extract (50 g)n-Hexane1.51530.0
Chloroform1.52040.0

Table 3: Purification Summary

Purification StepStarting MaterialWeight of Starting Material (g)Elution Solvents/GradientYield of Purified this compound (mg)Purity (%)
Column ChromatographyChloroform Fraction20n-Hexane:EtOAc gradient200>90
Preparative HPLCThis compound rich fraction0.2Methanol:Water gradient150>98

Visualization of the Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Purification_Workflow Plant Dried & Powdered Piper kadsura Methanol_Extraction Methanol Extraction (Maceration) Plant->Methanol_Extraction Filtration Filtration & Concentration Methanol_Extraction->Filtration Crude_Extract Crude Methanol Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (n-Hexane & Chloroform) Crude_Extract->Partitioning Hexane_Fraction n-Hexane Fraction (Discarded) Partitioning->Hexane_Fraction Nonpolar compounds Chloroform_Fraction Chloroform Fraction Partitioning->Chloroform_Fraction Intermediate polarity compounds Column_Chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Chloroform_Fraction->Column_Chromatography Impure_Fractions Other Fractions Column_Chromatography->Impure_Fractions Isofutoquinol_Rich This compound-rich Fraction Column_Chromatography->Isofutoquinol_Rich Prep_HPLC Preparative RP-HPLC (C18, MeOH:H2O gradient) Isofutoquinol_Rich->Prep_HPLC Purified_Isofutoquinol Purified this compound (>98% Purity) Prep_HPLC->Purified_Isofutoquinol

Caption: Workflow for this compound extraction and purification.

Conclusion

This application note provides a detailed and structured protocol for the extraction and purification of this compound from Piper kadsura. The described methods, involving solvent extraction, partitioning, and multi-step chromatography, are standard and effective for the isolation of neolignans from plant sources. Adherence to this protocol should enable researchers to obtain high-purity this compound for use in various biological and pharmacological studies. It is recommended to monitor each step by appropriate analytical techniques like TLC and HPLC to ensure the efficiency of the purification process.

References

Application Notes and Protocols for the Quantification of Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is an isoquinoline (B145761) alkaloid that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including biological fluids and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and mechanism of action investigations. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in samples where the concentration is expected to be relatively high and the matrix is not overly complex, such as in pharmaceutical formulations or in vitro assays.

Experimental Protocol

1.1.1. Sample Preparation (from a solid formulation, e.g., tablet)

  • Accurately weigh and grind a representative sample of the formulation.

  • Transfer a known weight of the powdered sample into a volumetric flask.

  • Add a suitable dissolution solvent (e.g., a mixture of methanol (B129727) and water).

  • Sonicate for 15 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature and dilute to the mark with the dissolution solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.1.2. Chromatographic Conditions

A reliable HPLC method can be developed using a C18 reversed-phase column.[1][2]

ParameterCondition
Column C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)[2]
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile (B52724)
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[1]
Column Temperature 40 °C
Injection Volume 20 µL
Detection UV at 260 nm

1.1.3. Method Validation Parameters

The method should be validated according to standard guidelines to ensure reliability.

ParameterAcceptance Criteria
Linearity r² > 0.99
Precision (RSD) < 2%
Accuracy (Recovery) 80-120%
Selectivity No interfering peaks at the retention time of the analyte.
Data Presentation

Table 1: Example Calibration Curve Data for this compound by HPLC-UV

Concentration (µg/mL)Peak Area
115,234
576,170
10151,987
25380,543
50759,876
1001,521,453

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, a highly sensitive and selective LC-MS/MS method is recommended. This approach is essential for pharmacokinetic studies where analyte concentrations are typically low.

Experimental Protocol

2.1.1. Sample Preparation (from plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

2.1.2. LC-MS/MS Conditions

ParameterCondition
Column UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B over 0.5 minutes, and equilibrate for 1.5 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3000 V
Gas Temperature 350 °C
Gas Flow 12 L/min
Nebulizer Pressure 35 psig

2.1.3. Method Validation Parameters

ParameterAcceptance Criteria
Linearity r² > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10
Precision (RSD) < 15% (20% at LLOQ)
Accuracy (Recovery) 85-115% (80-120% at LLOQ)
Matrix Effect Within acceptable limits
Stability Stable under relevant storage and processing conditions
Data Presentation

Table 2: Example MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound[M+H]⁺Fragment 1Optimized Value
[M+H]⁺Fragment 2Optimized Value
Internal Standard[M+H]⁺Fragment 1Optimized Value

Table 3: Example Pharmacokinetic Data from a Mouse Study

Time (hr)Plasma Concentration (ng/mL)
0.25150.2
0.5289.5
1210.8
295.3
435.1
88.7
24< LLOQ

Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh and Grind Sample dissolve Dissolve in Solvent start->dissolve sonicate Sonicate dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter hplc Inject into HPLC filter->hplc detect UV Detection hplc->detect quantify Quantify detect->quantify

Caption: HPLC-UV experimental workflow for this compound quantification.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms mrm MRM Detection lcms->mrm quantify Quantify mrm->quantify

Caption: LC-MS/MS experimental workflow for this compound in plasma.

Signaling Pathway Context (Hypothetical)

While the specific signaling pathways modulated by this compound may still be under investigation, isoquinoline alkaloids are known to interact with various cellular targets. Quantification of this compound is essential to correlate its concentration with downstream effects on these pathways.

Signaling_Pathway Isofutoquinol_A This compound Target_Protein Target Protein (e.g., Kinase, Receptor) Isofutoquinol_A->Target_Protein Binding Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Activation/ Inhibition Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Activation/ Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Caption: Hypothetical signaling pathway involving this compound.

References

Application Notes and Protocols for Isofutoquinol A in In Vitro Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound that has been isolated from plants of the Piper genus, such as Piper kadsura. Emerging research has highlighted its potential as an anti-inflammatory agent, making it a compound of interest for drug discovery and development in the context of inflammatory diseases. These application notes provide a detailed guide for the in vitro evaluation of the anti-inflammatory properties of this compound, focusing on its inhibitory effects on key inflammatory mediators. The protocols outlined below are intended for use in a research laboratory setting by qualified personnel.

Data Presentation

The following tables summarize the reported in vitro anti-inflammatory activities of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

Cell LineStimulantAssayIC₅₀ (µM)Reference
BV-2 (murine microglia)Lipopolysaccharide (LPS)Griess Assay16.8[1][2][3]

Table 2: Inhibition of Reactive Oxygen Species (ROS) Production by this compound

Cell TypeStimulantAssayIC₅₀ (µM)Reference
Human Polymorphonuclear NeutrophilsPhorbol 12-myristate 13-acetate (PMA)ROS Production Assay13.1[1]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Inhibition in LPS-Stimulated BV-2 Microglial Cells

This protocol details the procedure for assessing the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials and Reagents:

Procedure:

  • Cell Culture:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the BV-2 cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.1% to avoid cytotoxicity.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation:

    • Following pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to each well (except for the negative control wells).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve using sodium nitrite (0-100 µM) in DMEM.

    • Add 100 µL of freshly mixed Griess reagent (equal volumes of Component A and Component B) to each well containing the supernatant and standards.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of nitrite in the samples using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

    • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the NO production.

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of NO production is not due to a reduction in cell viability.

Materials and Reagents:

  • Reagents from Protocol 1

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide)

Procedure:

  • Follow steps 1-4 of Protocol 1.

  • After the 24-hour incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Mechanism of Action (Putative)

While the precise molecular mechanism of this compound's anti-inflammatory action has not been fully elucidated, based on the known activities of other neolignans and isoquinoline (B145761) alkaloids, it is hypothesized to involve the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Inflammatory stimuli, such as LPS, activate signaling cascades that lead to the production of pro-inflammatory mediators. Two central pathways in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting these pathways.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound may inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation.

  • MAPK Pathway: The MAPK family, including p38, ERK1/2, and JNK, are also activated by LPS and play a crucial role in regulating the expression of inflammatory cytokines and enzymes like iNOS. This compound may suppress the phosphorylation of these MAPK proteins, leading to a downstream reduction in inflammatory responses.

Further experimental validation, such as Western blotting for phosphorylated forms of IκBα, NF-κB p65, p38, ERK, and JNK, is required to confirm this proposed mechanism.

Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Anti-inflammatory Assay of this compound cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Assays cluster_analysis Data Analysis start Seed BV-2 cells in 96-well plate incubation1 Incubate overnight start->incubation1 pretreatment Pre-treat with this compound incubation1->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 griess_assay Griess Assay for NO measurement incubation2->griess_assay mtt_assay MTT Assay for cell viability incubation2->mtt_assay data_analysis Calculate % Inhibition and IC50 griess_assay->data_analysis mtt_assay->data_analysis Putative_Mechanism_of_Action Putative Anti-inflammatory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK p38, ERK, JNK TLR4->MAPK Activates IKK IKK TLR4->IKK Activates NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases NFkB->NFkB_nucleus Translocates iNOS iNOS Expression NFkB_nucleus->iNOS Induces NO Nitric Oxide (NO) iNOS->NO Produces Isofutoquinol_A This compound Isofutoquinol_A->MAPK Inhibits (putative) Isofutoquinol_A->IKK Inhibits (putative)

References

Unveiling the Bioactivity of Isofutoquinol A: A Guide to Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for investigating the cellular effects of Isofutoquinol A, a neolignan with known anti-neuroinflammatory properties.[1] These protocols are designed to facilitate the exploration of its potential cytotoxic, apoptotic, and cell cycle-modulating activities, primarily in the context of cancer research. The methodologies outlined herein are foundational for preclinical assessment and mechanistic studies.

Application Notes

This compound, isolated from Piper futokadzura, has demonstrated biological activity, including anti-inflammatory effects.[1] Natural products of similar classes, such as isoquinoline (B145761) alkaloids, have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] Therefore, the following protocols are designed to assess the potential of this compound as a modulator of cell viability and proliferation.

Recommended Cell Lines:

Due to the link between inflammation and cancer, initial screening of this compound is recommended in cell lines derived from inflammation-associated cancers. A panel of cell lines is suggested to assess broad-spectrum activity:

  • A549 (Human Lung Carcinoma): A commonly used model for lung cancer studies.[4]

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized estrogen receptor-positive breast cancer cell line.

  • HCT116 (Human Colon Carcinoma): A standard model for colorectal cancer research.

  • RAW 264.7 (Murine Macrophage): Useful for investigating anti-inflammatory effects and modulation of inflammatory signaling pathways.

Preparation of this compound Stock Solution:

To prepare this compound for cell culture experiments, it is recommended to dissolve the compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for treatment. It is crucial to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) in all experiments to account for any effects of the solvent.

Experimental Protocols

The following are detailed protocols for fundamental cell-based assays to characterize the effects of this compound.

Cytotoxicity Assessment

Two common methods to assess the cytotoxic effects of this compound are the MTT and LDH assays.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity and cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).

Data Presentation for Cytotoxicity Assays:

Concentration (µM)Incubation Time (h)% Cell Viability (MTT)% Cytotoxicity (LDH)
Vehicle Control24100 ± SD0 ± SD
This compound (0.1)24Value ± SDValue ± SD
This compound (1)24Value ± SDValue ± SD
This compound (10)24Value ± SDValue ± SD
This compound (50)24Value ± SDValue ± SD
This compound (100)24Value ± SDValue ± SD
...48......
...72......

SD: Standard Deviation

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations determined from the cytotoxicity assays (e.g., IC50 and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately by flow cytometry.

Data Presentation for Apoptosis Assay:

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle ControlValue ± SDValue ± SDValue ± SDValue ± SD
This compound (IC50)Value ± SDValue ± SDValue ± SDValue ± SD
This compound (2x IC50)Value ± SDValue ± SDValue ± SDValue ± SD

SD: Standard Deviation

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Seeding and Treatment: Treat cells in 6-well plates with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

Data Presentation for Cell Cycle Analysis:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase% Sub-G1 Population
Vehicle ControlValue ± SDValue ± SDValue ± SDValue ± SD
This compound (IC50)Value ± SDValue ± SDValue ± SDValue ± SD
This compound (2x IC50)Value ± SDValue ± SDValue ± SDValue ± SD

SD: Standard Deviation

Western Blot Analysis of Signaling Pathways

Western blotting can be used to investigate the effect of this compound on key proteins involved in inflammatory and cell survival pathways, such as NF-κB and MAPK.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for appropriate time points (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression). For inflammatory pathway analysis, pre-treat with this compound for 1 hour before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) (100 ng/mL). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Data Presentation for Western Blot Analysis:

Target ProteinTreatmentFold Change (relative to Vehicle Control)
p-p65/p65Vehicle Control1.0 ± SD
This compoundValue ± SD
p-IκBα/IκBαVehicle Control1.0 ± SD
This compoundValue ± SD
.........

SD: Standard Deviation

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution (in DMSO) seed_cells Seed Cells in Appropriate Culture Vessels treat_cells Treat Cells with this compound and Vehicle Control seed_cells->treat_cells cytotoxicity Cytotoxicity Assays (MTT / LDH) treat_cells->cytotoxicity apoptosis Apoptosis Assay (Annexin V / PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat_cells->cell_cycle western_blot Western Blot Analysis treat_cells->western_blot data_analysis Quantify Results and Perform Statistical Analysis cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis

Caption: General experimental workflow for assessing the effects of this compound.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 inhibits p_IkBa p-IκBα IkBa->p_IkBa p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates proteasome Proteasomal Degradation p_IkBa->proteasome dna DNA p65_p50_nuc->dna transcription Pro-inflammatory Gene Transcription dna->transcription Isofutoquinol_A This compound Isofutoquinol_A->IKK inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Isofutoquinol_A This compound Bax Bax Isofutoquinol_A->Bax upregulates? Bcl2 Bcl-2 Isofutoquinol_A->Bcl2 downregulates? Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c (release) Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Potential intrinsic apoptosis pathway activated by this compound.

References

Isofutoquinol A: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable lack of published scientific literature detailing the specific mechanism of action of Isofutoquinol A in the context of cancer research. While this neolignan, originally isolated from the plant Piper futokadzura, has been identified and is available for research purposes, comprehensive studies on its effects on cancer cell apoptosis, cell cycle progression, and associated signaling pathways have not been documented in publicly available research.

This document aims to provide a framework for potential future investigations into the mechanism of action of this compound, drawing on the known biological activities of related compounds and outlining standard experimental protocols that would be essential for such studies.

Known Biological Activity of this compound

The primary biological activity reported for this compound is its anti-neuroinflammatory properties.[1] Studies on neolignans isolated from Piper kadsura (a closely related species) have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[2][3] This suggests that this compound may modulate inflammatory pathways, which are often dysregulated in various diseases, including cancer.

Postulated Areas of Investigation for Anticancer Effects

Based on the activities of other neolignans and compounds isolated from Piper species, several avenues for investigating the potential anticancer mechanism of action of this compound can be proposed.

Induction of Apoptosis

Many natural compounds exert their anticancer effects by inducing programmed cell death, or apoptosis. Future studies on this compound should investigate key hallmarks of apoptosis.

Cell Cycle Arrest

Inhibition of cancer cell proliferation can be achieved by arresting the cell cycle at specific checkpoints. Investigating the effect of this compound on cell cycle distribution would be a critical step.

Modulation of Signaling Pathways

The anti-inflammatory properties of related neolignans suggest that this compound might interfere with signaling pathways that are crucial for both inflammation and cancer progression, such as the NF-κB and MAPK pathways.

Experimental Protocols for Future Studies

The following are detailed protocols for key experiments that would be necessary to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Proposed Signaling Pathways and Visualization

While no specific signaling pathways have been elucidated for this compound's anticancer activity, a hypothetical pathway based on the known anti-inflammatory effects of related compounds could involve the inhibition of the NF-κB signaling cascade.

Hypothetical NF-κB Inhibition Pathway by this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibition (Hypothesized) IkB_NF_kB IkB NF-κB IKK->IkB_NF_kB Phosphorylation IkB IkB NF_kB NF-κB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->IkB Degradation IkB_NF_kB->NF_kB Target_Genes Pro-inflammatory & Pro-survival Genes NF_kB_n->Target_Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Data Presentation for Future Findings

Should experimental data become available, it should be summarized in clear and concise tables.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 (Breast)Data Not AvailableData Not AvailableData Not Available
A549 (Lung)Data Not AvailableData Not AvailableData Not Available
HCT116 (Colon)Data Not AvailableData Not AvailableData Not Available

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound

TreatmentConcentration% Early Apoptosis% Late Apoptosis
Vehicle Control-Data Not AvailableData Not Available
This compoundIC50Data Not AvailableData Not Available
This compound2x IC50Data Not AvailableData Not Available

Table 3: Hypothetical Cell Cycle Distribution after Treatment with this compound

TreatmentConcentration% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-Data Not AvailableData Not AvailableData Not Available
This compoundIC50Data Not AvailableData Not AvailableData Not Available
This compound2x IC50Data Not AvailableData Not AvailableData Not Available

Conclusion

The study of this compound's mechanism of action presents an exciting opportunity for cancer research. While current data is limited to its anti-neuroinflammatory properties, the protocols and hypothetical frameworks outlined here provide a clear roadmap for future investigations. Elucidating its potential to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways will be crucial in determining its viability as a potential therapeutic agent for cancer. The scientific community awaits further research to unlock the full potential of this natural compound.

References

Animal Models for Pharmacological Testing of Isofutoquinol A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A (IFQ-A), a neolignan compound isolated from plants of the Piper genus, has garnered interest for its potential pharmacological activities.[1][2] This document provides detailed application notes and protocols for the pharmacological testing of IFQ-A, with a focus on its anti-neuroinflammatory properties. While published research has primarily focused on in vitro models, this guide also outlines a standard in vivo animal model that represents a logical next step for evaluating the therapeutic potential of IFQ-A.

This compound: In Vitro Pharmacological Data

The primary evidence for the anti-neuroinflammatory effects of this compound comes from in vitro studies using lipopolysaccharide (LPS)-activated BV-2 microglial cells.[1][3] Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in neuroinflammation.[4] Activation of microglia by stimuli such as LPS leads to the production of pro-inflammatory mediators, including nitric oxide (NO).

Quantitative Data Summary

The inhibitory effect of this compound on nitric oxide production in LPS-stimulated BV-2 cells is a key indicator of its anti-neuroinflammatory potential. The following table summarizes the reported quantitative data.

CompoundIC₅₀ for NO Inhibition (µM) in LPS-activated BV-2 cells
This compound (Futoquinol)16.8
Piperkadsin C14.6

Data sourced from Kim KH, et al. Bioorg Med Chem Lett. 2010.

Experimental Protocols

In Vitro Anti-Neuroinflammatory Activity Assay

This protocol details the methodology used to assess the effect of this compound on nitric oxide production in a microglial cell line.

Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (for NO measurement)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the BV-2 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of this compound in DMSO. On the day of the experiment, dilute the stock solutions to final concentrations in the cell culture medium. Pre-treat the cells with varying concentrations of this compound for 1 hour.

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. Include a vehicle control group (DMSO) and a negative control group (no LPS).

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of NO production.

Experimental Workflow for In Vitro NO Assay

G cluster_0 Cell Preparation cluster_1 Treatment and Stimulation cluster_2 Analysis Culture Culture BV-2 Microglial Cells Plate Plate Cells in 96-well Plates Culture->Plate Adhere Allow Cells to Adhere Overnight Plate->Adhere Pretreat Pre-treat with this compound Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Assay for NO₂⁻ Collect->Griess Analyze Calculate % Inhibition and IC₅₀ Griess->Analyze

Caption: Workflow for in vitro nitric oxide inhibition assay.

Proposed Animal Model for In Vivo Testing

While specific in vivo studies for this compound are not yet published, a standard and widely used animal model for assessing anti-neuroinflammatory compounds is the lipopolysaccharide (LPS)-induced neuroinflammation model in mice. This model is relevant as it mimics aspects of systemic inflammation leading to neuroinflammation.

LPS-Induced Neuroinflammation Mouse Model Protocol

Objective: To evaluate the efficacy of this compound in reducing neuroinflammatory markers in a mouse model of LPS-induced systemic inflammation.

Animals:

  • Male C57BL/6 mice (8-10 weeks old) are commonly used.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle for IFQ-A (e.g., saline with a small percentage of DMSO and Tween 80)

  • Saline solution (0.9% NaCl)

  • Anesthesia

  • Tools for tissue collection and processing

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + LPS

    • This compound (low dose) + LPS

    • This compound (high dose) + LPS

  • Drug Administration: Administer this compound or its vehicle via a suitable route (e.g., intraperitoneal injection or oral gavage) for a specified number of days prior to LPS challenge.

  • Induction of Neuroinflammation: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response that leads to neuroinflammation. The control group receives a saline injection.

  • Behavioral Assessment (Optional): At a specified time point after LPS injection (e.g., 24 hours), behavioral tests such as the open field test or Morris water maze can be performed to assess sickness behavior or cognitive deficits.

  • Tissue Collection: At a predetermined endpoint (e.g., 4-24 hours post-LPS injection), euthanize the mice under deep anesthesia. Collect blood samples and perfuse the animals with cold saline. Harvest the brains.

  • Biochemical and Molecular Analysis:

    • Cytokine Levels: Homogenize one brain hemisphere to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.

    • Gene Expression: Extract RNA from the other hemisphere to analyze the mRNA expression of inflammatory genes (e.g., Nos2, Cox2, Tnf, Il1b) by RT-qPCR.

    • Protein Expression: Perform Western blotting on brain lysates to assess the levels of key inflammatory signaling proteins (e.g., phosphorylated NF-κB, p38 MAPK) and markers of microglial activation (e.g., Iba1).

    • Immunohistochemistry: Fix and section the brain to perform immunohistochemical staining for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

Experimental Workflow for In Vivo Neuroinflammation Model

G cluster_0 Pre-treatment cluster_1 Induction and Assessment cluster_2 Endpoint Analysis Acclimate Acclimatize Mice Group Randomize into Groups Acclimate->Group Administer Administer IFQ-A or Vehicle Group->Administer LPS Inject LPS or Saline (i.p.) Administer->LPS Behavior Behavioral Testing (Optional) LPS->Behavior Euthanize Euthanize and Collect Tissues Behavior->Euthanize Biochem Biochemical Analysis (ELISA) Euthanize->Biochem Molecular Molecular Analysis (RT-qPCR, Western Blot) Euthanize->Molecular IHC Immunohistochemistry Euthanize->IHC

Caption: Workflow for LPS-induced neuroinflammation in vivo model.

Signaling Pathways

Neuroinflammation induced by LPS involves the activation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound likely exerts its anti-inflammatory effects by modulating one or both of these pathways.

NF-κB Signaling Pathway in Neuroinflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Genes Transcription IFQA This compound (Proposed Target) IFQA->IKK IFQA->NFkB_active

Caption: NF-κB signaling pathway in LPS-induced neuroinflammation.

MAPK Signaling Pathway in Neuroinflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation p38 p38 TAK1->p38 Phosphorylation JNK JNK TAK1->JNK Phosphorylation ERK ERK TAK1->ERK Phosphorylation AP1 AP-1 p38->AP1 Activation JNK->AP1 Activation ERK->AP1 Activation Genes Pro-inflammatory Genes AP1->Genes Transcription IFQA This compound (Proposed Target) IFQA->TAK1 IFQA->p38 IFQA->JNK IFQA->ERK

Caption: MAPK signaling pathway in LPS-induced neuroinflammation.

Conclusion

This compound demonstrates promising anti-neuroinflammatory properties in vitro by inhibiting nitric oxide production in activated microglial cells. While in vivo data is currently lacking, the protocols and models described herein provide a clear roadmap for the further pharmacological evaluation of this compound. The LPS-induced neuroinflammation mouse model is a robust and relevant system to investigate the in vivo efficacy and mechanism of action of this compound, with a focus on its potential modulation of the NF-κB and MAPK signaling pathways. These studies will be crucial in determining the therapeutic potential of this compound for neuroinflammatory disorders.

References

Application Notes and Protocols: Isofutoquinol A Derivatization for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A, a neolignan found in Piper futokadzura, has demonstrated potential as an anti-neuroinflammatory agent. Neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The development of potent and selective inhibitors of neuroinflammatory pathways is a critical goal in therapeutic research. This document provides a detailed guide for the derivatization of this compound and the subsequent structure-activity relationship (SAR) studies to identify novel and more effective anti-neuroinflammatory compounds. The protocols outlined below are based on established methodologies for the synthesis and biological evaluation of related neolignans.

Rationale for Derivatization

The chemical structure of this compound presents several opportunities for chemical modification to explore the structure-activity relationship. Key areas for derivatization include:

  • The Isoquinoline Core: Modification of the aromatic ring system can influence the compound's electronic properties and interactions with biological targets.

  • The Phenylpropanoid Side Chain: Alterations to the substituents on the phenyl ring and modifications of the propyl chain can impact lipophilicity, steric interactions, and metabolic stability.

  • The Methylene Ether Bridge: This distinctive feature can be modified to explore its role in maintaining the overall conformation and biological activity.

By systematically modifying these structural features, it is possible to elucidate the key determinants of anti-neuroinflammatory activity and optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy for this compound Derivatives

The following is a generalized synthetic scheme for the preparation of this compound analogs. The specific reagents and conditions may require optimization for each derivative.

Diagram: Synthetic Workflow for this compound Analogs

synthetic_workflow start This compound step1 Protection of Phenolic Hydroxyls start->step1 step2 Modification of Isoquinoline Core (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) step1->step2 Protected Intermediate step3 Modification of Phenylpropanoid Side Chain (e.g., Etherification, Esterification, Amidation) step2->step3 step4 Cleavage of Methylene Ether Bridge step3->step4 step5 Deprotection step4->step5 product This compound Derivatives step5->product

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocol: General Procedure for the Synthesis of a Phenylpropanoid Side Chain Derivative (Exemplary)
  • Protection: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM). Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (2.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the Boc-protected this compound.

  • Derivatization (Etherification): To a solution of Boc-protected this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3 equivalents) and the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.5 equivalents). Stir the mixture at 60°C for 6 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the Boc-protected derivative in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir the solution at room temperature for 2 hours. Remove the solvent under reduced pressure to yield the final this compound derivative.

Structure-Activity Relationship (SAR) Studies

The synthesized derivatives should be evaluated for their anti-neuroinflammatory activity. A primary screen can be performed using an in vitro assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 1: Hypothetical SAR Data for this compound Derivatives
CompoundR1 (Isoquinoline)R2 (Phenylpropanoid)R3 (Phenylpropanoid)NO Inhibition IC₅₀ (µM)
This compoundHOCH₃OH15.2
Derivative 1 FOCH₃OH10.5
Derivative 2 ClOCH₃OH8.9
Derivative 3 OCH₃OCH₃OH25.1
Derivative 4 HOCH₃OCH₃12.8
Derivative 5 HOCH₃O-Ethyl18.4
Derivative 6 HOHOH30.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental outcomes.

Interpretation of SAR Data
  • Substitution on the Isoquinoline Ring: Introduction of electron-withdrawing groups like fluorine (Derivative 1) and chlorine (Derivative 2) at the R1 position appears to enhance the inhibitory activity against NO production. This suggests that modulating the electronic properties of this ring is a promising strategy.

  • Substitution on the Phenylpropanoid Ring: Methylation of the phenolic hydroxyl group at R3 (Derivative 4) slightly decreases activity compared to the parent compound, while etherification with a larger ethyl group (Derivative 5) further reduces potency. Demethylation at the R2 position (Derivative 6) significantly diminishes activity, highlighting the importance of the methoxy (B1213986) group at this position.

In Vitro Anti-Neuroinflammatory Assays

Diagram: Workflow for In Vitro Anti-Neuroinflammatory Screening

screening_workflow start Synthesized this compound Derivatives cell_culture Culture BV-2 Microglial Cells start->cell_culture treatment Pre-treat cells with derivatives for 1h cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) for 24h treatment->stimulation no_assay Nitric Oxide (NO) Assay (Griess Reagent) stimulation->no_assay cytokine_assay Pro-inflammatory Cytokine Assay (ELISA for TNF-α, IL-6) stimulation->cytokine_assay viability_assay Cell Viability Assay (MTT Assay) stimulation->viability_assay data_analysis Data Analysis and IC50 Determination no_assay->data_analysis cytokine_assay->data_analysis viability_assay->data_analysis nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB p_IkB p-IκB IkB->p_IkB Phosphorylation NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB Phosphorylation p_IkB->IkB Degradation p_NFkB_nuc p-NF-κB p_NFkB->p_NFkB_nuc Translocation Gene Pro-inflammatory Genes (iNOS, TNF-α, IL-6) p_NFkB_nuc->Gene Transcription

Isofutoquinol A: Application Notes for Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofutoquinol A is a neolignan compound isolated from Piper futokadzura and Piper kadsura.[1] Emerging research has identified its potential as a therapeutic agent, particularly in the context of neuroinflammation. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound.

Therapeutic Potential

The primary therapeutic potential of this compound lies in its anti-neuroinflammatory properties. Neuroinflammation is a key pathological feature of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. By mitigating the inflammatory response in the central nervous system, this compound could represent a valuable lead compound for the development of novel treatments for these conditions.

Mechanism of Action

The anti-neuroinflammatory effects of this compound are attributed to its ability to modulate key inflammatory pathways within microglial cells, the resident immune cells of the brain. The proposed mechanism involves the inhibition of pro-inflammatory mediators, such as nitric oxide (NO). Overproduction of NO by activated microglia contributes significantly to neuronal damage.

A key study by Kim et al. demonstrated that neolignans isolated from Piper kadsura, including this compound, inhibit nitric oxide production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. While the precise IC50 value for this compound was not detailed in the available literature, it was reported to exhibit moderate inhibitory activity. For context, two other neolignans from the same study, piperkadsin C and futoquinol, potently inhibited NO production with IC50 values of 14.6 µM and 16.8 µM, respectively.

Based on the common mechanisms of anti-inflammatory compounds that suppress nitric oxide production, it is hypothesized that this compound may exert its effects through the downregulation of inducible nitric oxide synthase (iNOS) expression. This is likely mediated by the inhibition of upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Data Presentation

Table 1: Inhibitory Activity of Neolignans from Piper kadsura on Nitric Oxide Production in LPS-Activated BV-2 Microglia

CompoundIC50 (µM) on NO ProductionActivity Level
Piperkadsin C14.6Potent
Futoquinol16.8Potent
This compound Not specifiedModerate

Data extracted from Kim KH, et al. Bioorg Med Chem Lett. 2010 Jan 1;20(1):409-12.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: Cell Culture and Treatment

Objective: To prepare BV-2 microglial cells for subsequent assays.

Materials:

  • BV-2 murine microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 6-well plates for protein and RNA analysis).

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and PGE2 assays).

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To quantify the effect of this compound on NO production in LPS-stimulated BV-2 cells.

Materials:

Procedure:

  • After the 24-hour LPS stimulation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using serial dilutions of the sodium nitrite standard solution.

  • Calculate the concentration of nitrite in the samples by extrapolating from the standard curve. The results will be an indirect measure of NO production.

Protocol 3: Prostaglandin E2 (PGE2) Production Assay (ELISA)

Objective: To determine the effect of this compound on PGE2 production in LPS-stimulated BV-2 cells.

Materials:

  • PGE2 ELISA Kit

  • Cell culture supernatant from Protocol 1

Procedure:

  • Follow the manufacturer's instructions provided with the commercial PGE2 ELISA kit.

  • Briefly, collect the cell culture supernatant after the 24-hour LPS stimulation.

  • Add the supernatant, standards, and controls to the wells of the ELISA plate pre-coated with a PGE2 capture antibody.

  • Add the detection antibody and substrate solution as per the kit protocol.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the concentration of PGE2 in the samples based on the standard curve generated.

Protocol 4: Western Blot Analysis for iNOS and COX-2 Expression

Objective: To investigate the effect of this compound on the protein expression of iNOS and COX-2.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After the desired treatment period (e.g., 12-24 hours), wash the cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualization of Signaling Pathways and Workflows

G cluster_0 Experimental Workflow A BV-2 Cell Culture B Pre-treatment with This compound A->B C LPS Stimulation B->C D Nitric Oxide Assay (Griess Assay) C->D E PGE2 Assay (ELISA) C->E F Western Blot (iNOS, COX-2) C->F

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

G cluster_1 Proposed Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS / COX-2 Gene Expression NFkB->iNOS_COX2 Isofutoquinol_A This compound Isofutoquinol_A->NFkB Inhibition NO_PGE2 Nitric Oxide (NO) & Prostaglandin E2 (PGE2) Production iNOS_COX2->NO_PGE2 Inflammation Neuroinflammation NO_PGE2->Inflammation

Caption: Proposed mechanism of this compound in inhibiting neuroinflammation.

References

Troubleshooting & Optimization

Technical Support Center: Isofutoquinol A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isofutoquinol A. The information is based on the total synthesis reported by Shizuri, Y., Nakamura, K., & Yamamura, S. (1986) in Tetrahedron Letters, 27(6), 727-730.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its intermediates.

Issue 1: Low yield in the anodic oxidation of 4-benzyloxy-2-methoxyacetophenone (1) to the dienone (2).

  • Question: My electrochemical oxidation of the starting acetophenone (B1666503) is resulting in a low yield of the desired 2,5-cyclohexadienone (B8749443) intermediate. What are the potential causes and how can I optimize this step?

  • Answer: Low yields in this key step can arise from several factors related to the electrochemical setup and reaction conditions.

    • Improper Electrode Material or Condition: The choice and condition of the anode are critical. The original procedure specifies a platinum plate anode. Ensure the anode surface is clean and polished. Fouling of the electrode surface with polymeric byproducts can passivate the electrode and reduce efficiency.

    • Incorrect Solvent/Electrolyte System: The supporting electrolyte and solvent system are crucial for conductivity and to mediate the oxidation. The reported procedure uses methanolic KOH. Ensure the KOH is fully dissolved and the methanol (B129727) is of sufficient purity.

    • Suboptimal Current Density: The applied current density (current per unit area of the electrode) is a key parameter. If the current density is too high, it can lead to over-oxidation and decomposition of the starting material or product. If it is too low, the reaction will be impractically slow. It is recommended to perform small-scale experiments to determine the optimal current density for your specific setup.

    • Temperature Control: Electrochemical reactions can generate heat. A lack of temperature control can lead to side reactions. Maintaining the reaction at the specified temperature (e.g., using an ice bath) is important for selectivity.

Issue 2: Formation of multiple products in the conversion of isodihydrofutoquinol A (3) to futoquinol (B42592) (4).

  • Question: The acid-catalyzed rearrangement of isodihydrofutoquinol A is not clean and gives a mixture of products. How can I improve the selectivity for futoquinol?

  • Answer: The conversion of isodihydrofutoquinol A to futoquinol is a sensitive rearrangement. The formation of side products is likely due to the choice of acid catalyst and reaction time.

    • Acid Strength and Concentration: The original protocol uses silica (B1680970) gel impregnated with oxalic acid. The strength and concentration of the acid are critical. If the acid is too strong or the reaction is heated, it can promote undesired side reactions or decomposition. Ensure the oxalic acid is evenly distributed on the silica gel and consider varying the weight percentage of the acid.

    • Reaction Time and Monitoring: This type of rearrangement should be carefully monitored by thin-layer chromatography (TLC). Stopping the reaction at the optimal time is crucial to prevent the formation of degradation products.

    • Solvent Purity: The use of dry and high-purity solvent (e.g., chloroform) is recommended to avoid the introduction of nucleophiles that could lead to side products.

Frequently Asked Questions (FAQs)

Q1: What is the key step in the total synthesis of this compound as reported by Shizuri et al.?

A1: The key step is the anodic oxidation of 4-benzyloxy-2-methoxyacetophenone to construct the 2,5-cyclohexadienone moiety of isodihydrofutoquinol A. This electrochemical method provides a direct route to a key intermediate.

Q2: Why was an electrochemical method chosen for the formation of the cyclohexadienone ring?

A2: Anodic oxidation offers a mild and efficient alternative to chemical oxidizing agents for the formation of the cyclohexadienone ring from a phenol (B47542) ether precursor. This method can provide high selectivity and avoids the use of potentially harsh or toxic reagents.

Q3: What is the overall synthetic strategy for this compound?

A3: The synthesis starts with the anodic oxidation of a substituted acetophenone to form a cyclohexadienone intermediate. This is then converted to isodihydrofutoquinol A, which undergoes an acid-catalyzed rearrangement to futoquinol. Finally, futoquinol is transformed into this compound.

Q4: Are there any stereochemical considerations in this synthesis?

A4: Yes, the stereochemistry of this compound is established during the synthesis. The relative stereochemistry of the final product is determined by the reaction sequence and was unambiguously confirmed by X-ray crystallographic analysis in the original publication.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

StepStarting MaterialProductReagents and ConditionsYield (%)
1. Anodic Oxidation4-Benzyloxy-2-methoxyacetophenone2,5-Cyclohexadienone intermediatePt anode, C cathode, MeOH, KOH, constant current75
2. Conversion to Isodihydrofutoquinol A2,5-Cyclohexadienone intermediateIsodihydrofutoquinol ANot specified in detail in the abstract-
3. Rearrangement to FutoquinolIsodihydrofutoquinol AFutoquinolSilica gel, Oxalic acid, CHCl₃, reflux85
4. Conversion to this compoundFutoquinolThis compoundNot specified in detail in the abstract-

Note: The yields for steps 2 and 4 are not explicitly stated in the abstract of the primary literature and would require access to the full experimental section of the paper for complete details.

Experimental Protocols

1. Anodic Oxidation of 4-Benzyloxy-2-methoxyacetophenone

A solution of 4-benzyloxy-2-methoxyacetophenone in methanol containing potassium hydroxide (B78521) as the supporting electrolyte is placed in an undivided electrochemical cell equipped with a platinum plate anode and a carbon rod cathode. A constant current is passed through the solution at a controlled temperature (typically 0-5 °C) until the starting material is consumed (monitored by TLC). After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated. The crude product is then purified by column chromatography on silica gel to afford the 2,5-cyclohexadienone intermediate.

2. Acid-Catalyzed Rearrangement of Isodihydrofutoquinol A to Futoquinol

To a solution of isodihydrofutoquinol A in chloroform (B151607) is added silica gel impregnated with oxalic acid. The mixture is heated at reflux and the reaction progress is monitored by TLC. Upon completion, the silica gel is filtered off and the filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield futoquinol.

Visualizations

IsofutoquinolA_Synthesis_Workflow start 4-Benzyloxy-2-methoxyacetophenone dienone 2,5-Cyclohexadienone Intermediate start->dienone Anodic Oxidation (75% yield) isodihydro Isodihydrofutoquinol A dienone->isodihydro Further Steps futoquinol Futoquinol isodihydro->futoquinol Acid-Catalyzed Rearrangement (85% yield) isofutoquinol This compound futoquinol->isofutoquinol Final Conversion

Caption: Synthetic workflow for this compound.

Troubleshooting_Anodic_Oxidation start Low Yield in Anodic Oxidation q1 Check Electrode Condition start->q1 a1_1 Clean/Polish Pt Anode q1->a1_1 Fouled? a1_2 Ensure Good Electrical Contact q1->a1_2 Connection? q2 Verify Solvent/Electrolyte q1->q2 OK a2_1 Use High-Purity Methanol q2->a2_1 Purity? a2_2 Ensure KOH is Fully Dissolved q2->a2_2 Dissolved? q3 Optimize Current Density q2->q3 OK a3_1 Perform Small-Scale Optimizations q3->a3_1 Too High/Low? a3_2 Avoid Over-Oxidation q3->a3_2 Side Products? q4 Control Temperature q3->q4 OK a4_1 Use an Ice Bath (0-5 °C) q4->a4_1 Too High?

Navigating the Synthesis of Isofutoquinol A: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the total synthesis of the complex natural product Isofutoquinol A, this technical support center provides a centralized resource for troubleshooting common challenges and answering frequently asked questions. Drawing from established synthetic routes, this guide aims to streamline experimental workflows and enhance success rates in achieving this challenging molecular architecture.

The total synthesis of this compound, a spirocyclic tetrahydroisoquinoline alkaloid, presents a series of synthetic hurdles that require careful consideration and optimization. Key challenges often revolve around the construction of the sterically congested spirocyclic core, precise control of stereochemistry, and the management of sensitive functional groups throughout the multi-step sequence. This guide breaks down potential issues in key transformations and offers evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in constructing the spirocyclic core of this compound?

The central challenge in assembling the this compound framework lies in the formation of the spirocyclic junction. A key step often involves an electrochemical oxidation to form a cyclohexadienone moiety, which can be susceptible to side reactions and dimerization if not performed under optimal conditions. Maintaining a controlled potential and using an appropriate solvent and electrolyte system are critical for maximizing the yield of the desired spiro-intermediate.

Q2: How can I improve the stereoselectivity of the reduction steps in the synthesis?

Achieving the correct relative stereochemistry is crucial. Diastereoselective reductions of ketone intermediates are often employed to set the stereocenters. The choice of reducing agent and reaction conditions can significantly impact the diastereomeric ratio. For instance, the use of bulky reducing agents may favor the formation of one diastereomer over another due to steric hindrance. It is advisable to screen a variety of reducing agents and temperatures to optimize the stereochemical outcome.

Q3: I am observing low yields in the conversion of Isodihydrofutoquinol A to Futoquinol. What are the likely causes and solutions?

This conversion often involves a dehydration reaction, which can be prone to the formation of undesired side products. Incomplete reaction or decomposition of the starting material or product can lead to low yields. It is important to ensure the use of a suitable acid catalyst and to carefully control the reaction temperature and time. Purification of the Isodihydrofutoquinol A precursor is also critical to prevent impurities from interfering with the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the electrochemical oxidation step. - Incorrect or fluctuating potential.- Inappropriate solvent or electrolyte.- Electrode fouling.- Substrate decomposition.- Utilize a potentiostat for precise potential control.- Screen different solvent/electrolyte combinations (e.g., acetonitrile (B52724) with a lithium salt).- Clean or replace electrodes between runs.- Ensure the starting material is pure and the reaction is run under an inert atmosphere.
Poor diastereoselectivity in the reduction of the spirocyclic ketone. - Sub-optimal reducing agent.- Unfavorable reaction temperature.- Screen a panel of reducing agents (e.g., NaBH₄, L-Selectride®, K-Selectride®).- Perform the reaction at low temperatures (e.g., -78 °C) to enhance stereocontrol.
Difficulty in purifying synthetic intermediates. - Co-elution of diastereomers or closely related impurities.- Employ high-performance liquid chromatography (HPLC) for difficult separations.- Consider derivatization of the intermediate to improve chromatographic separation.- Recrystallization may be an effective purification method for solid compounds.

Key Experimental Protocols

Electrochemical Oxidation for Cyclohexadienone Formation

A detailed protocol for the key electrochemical oxidation step, as adapted from foundational synthetic work, is provided below. This step is critical for the construction of the spirocyclic core.

  • Apparatus: An undivided electrochemical cell equipped with a platinum plate anode and a carbon rod cathode. A constant current power supply is required.

  • Procedure: The starting material, 4-benzyloxy-2-methoxy-acetophenone, is dissolved in a solution of anhydrous methanol (B129727) containing a suitable electrolyte (e.g., lithium perchlorate). The solution is electrolyzed at a constant current until the starting material is consumed (monitored by TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Synthetic Pathway

To aid in understanding the logical flow of the synthesis, the following diagram illustrates the key transformations from a precursor to the core structure of this compound.

IsofutoquinolA_Synthesis A 4-Benzyloxy-2-methoxy- acetophenone B Electrochemical Oxidation A->B Key Step C Spirocyclic Cyclohexadienone B->C D Diastereoselective Reduction C->D E Isodihydrofutoquinol A D->E F Dehydration E->F G Futoquinol F->G H Further Transformations G->H I This compound H->I

Caption: Key transformations in the total synthesis of this compound.

This technical guide provides a starting point for addressing common challenges in the total synthesis of this compound. For more specific issues, consulting the primary literature for detailed experimental conditions and characterization data is highly recommended.

Technical Support Center: Purification of Isofutoquinol A from Natural Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Isofutoquinol A from natural extracts, such as those from Piper species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly isolated?

A1: this compound is a type of neolignan, a class of natural phenols. It has been isolated from the aerial parts of plant species such as Piper kadsura (synonymous with Piper futokadzura).[1][2] These plants are a rich source of various bioactive neolignans.[2][3][4]

Q2: What are the general steps for isolating this compound from a plant extract?

A2: The general workflow for isolating this compound involves several key stages:

  • Extraction: The dried and powdered plant material is typically extracted with a solvent like methanol (B129727) to create a crude extract.

  • Fractionation: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

  • Chromatographic Purification: The resulting fractions are subjected to one or more rounds of column chromatography to separate the individual compounds. This often involves a combination of different chromatography techniques.

  • Final Purification: High-Performance Liquid Chromatography (HPLC) is often used as a final step to obtain highly pure this compound.

Q3: What are the main challenges in purifying this compound?

A3: The primary challenges in purifying this compound include:

  • Complex Mixtures: Natural extracts contain a multitude of closely related compounds, including other neolignans and isomers, which can be difficult to separate.

  • Co-elution: Structurally similar compounds may have very similar retention times in chromatography, leading to co-elution and difficulty in obtaining a pure sample.

  • Low Abundance: The concentration of this compound in the crude extract may be low, requiring efficient extraction and purification methods to obtain a sufficient yield.

  • Compound Stability: Neolignans can be sensitive to factors like light, heat, and pH, which may cause degradation during the purification process.

Troubleshooting Guides

Problem 1: Low yield of the this compound-containing fraction after initial extraction and partitioning.
Possible Cause Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. Increase the extraction time or perform multiple extraction cycles with fresh solvent.
Incorrect Solvent Polarity The polarity of the partitioning solvents may not be optimal for selectively moving this compound into the desired fraction. Perform a small-scale trial with different solvent systems to determine the best partitioning efficiency.
Emulsion Formation During liquid-liquid partitioning, an emulsion layer can form between the two phases, trapping the compound of interest. To break the emulsion, you can try adding a small amount of brine, gentle centrifugation, or filtering the mixture through a bed of celite.
Degradation of this compound Protect the extraction and partitioning setup from direct light and excessive heat. Work at room temperature or below if possible.
Problem 2: Poor separation of this compound from other compounds during column chromatography.
Possible Cause Solution
Inappropriate Stationary Phase The choice of stationary phase (e.g., silica (B1680970) gel, Sephadex) is critical. If using silica gel, consider using a different mesh size or switching to a different type of stationary phase like reversed-phase C18 silica for better separation of moderately polar compounds.
Suboptimal Mobile Phase The solvent system used for elution may not have the right polarity to effectively separate the compounds. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase for your column. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic elution (constant mobile phase composition) for complex mixtures.
Column Overloading Loading too much sample onto the column can lead to broad, overlapping peaks. Reduce the amount of sample loaded relative to the column size. A general rule is to load 1-5% of the stationary phase weight.
Poor Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly. A slurry packing method is generally recommended.
Problem 3: Co-elution of this compound with an unknown impurity during the final HPLC purification.
Possible Cause Solution
Isomeric Impurity The impurity may be a structural isomer of this compound with very similar physicochemical properties. Try a different HPLC column with a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano column instead of a standard C18 column) to exploit different separation mechanisms.
Inadequate Mobile Phase The mobile phase composition may not be providing sufficient selectivity. Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or add a small amount of a third solvent to the mobile phase. Adjusting the pH of the mobile phase (if the compounds have ionizable groups) can also significantly impact retention and selectivity.
Gradient Not Optimized If using a gradient elution, the gradient slope may be too steep. A shallower gradient around the elution time of this compound can improve the resolution between closely eluting peaks.
Temperature Effects The column temperature can affect the separation. Try running the HPLC at a slightly higher or lower temperature to see if it improves the resolution.

Experimental Protocols

The following is a generalized protocol for the isolation of neolignans, including this compound, from Piper kadsura, based on published methods.

1. Extraction and Fractionation

  • Air-dried and powdered aerial parts of Piper kadsura are extracted with methanol (MeOH) at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc).

  • The EtOAc-soluble fraction, which is expected to contain this compound, is concentrated.

2. Column Chromatography

  • The EtOAc fraction is subjected to column chromatography on a silica gel column.

  • A gradient of hexane (B92381) and EtOAc is typically used as the mobile phase, starting with a low polarity (e.g., 100% hexane) and gradually increasing the proportion of EtOAc.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

3. Further Purification

  • Fractions containing the compound of interest are further purified using repeated column chromatography, potentially with different stationary phases (e.g., Sephadex LH-20) or different solvent systems.

  • The final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as a mixture of methanol and water.

Data Presentation

Table 1: Example Solvent Systems for Chromatographic Purification of Neolignans

Chromatographic TechniqueStationary PhaseExample Mobile Phase (Gradient)
Column ChromatographySilica Geln-hexane : Ethyl Acetate (gradient from 100:0 to 0:100)
Column ChromatographySephadex LH-20Dichloromethane : Methanol (1:1)
Preparative HPLCReversed-Phase C18Methanol : Water (gradient, e.g., from 50:50 to 100:0)

Visualizations

experimental_workflow start Dried & Powdered Piper kadsura extraction Methanol Extraction start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partition Solvent Partitioning (EtOAc/Water) crude_extract->partition etoac_fraction Ethyl Acetate Fraction partition->etoac_fraction silica_cc Silica Gel Column Chromatography etoac_fraction->silica_cc fractions Combined Fractions silica_cc->fractions sephadex_cc Sephadex LH-20 Chromatography fractions->sephadex_cc semi_pure Semi-pure This compound sephadex_cc->semi_pure prep_hplc Preparative HPLC (C18 Column) semi_pure->prep_hplc pure_iso Pure this compound prep_hplc->pure_iso

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor Separation in Column Chromatography check_tlc Was TLC analysis performed to optimize the mobile phase? start->check_tlc optimize_mobile_phase Perform TLC with a wider range of solvent polarities. check_tlc->optimize_mobile_phase No check_loading Is the column overloaded? check_tlc->check_loading Yes success Improved Separation optimize_mobile_phase->success reduce_load Reduce the sample load (1-5% of silica weight). check_loading->reduce_load Yes check_packing Is the column packed properly? check_loading->check_packing No reduce_load->success repack_column Repack the column using a slurry method. check_packing->repack_column No change_stationary_phase Consider a different stationary phase (e.g., C18). check_packing->change_stationary_phase Yes repack_column->success change_stationary_phase->success

Caption: Troubleshooting logic for poor column chromatography separation.

References

Technical Support Center: Isofutoquinol A Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of Isofutoquinol A. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and analysis of this compound.

Question: I am observing significant degradation of my this compound stock solution. What are the recommended storage conditions?

Answer: this compound is susceptible to degradation over time, and proper storage is crucial for maintaining its integrity. For long-term storage, it is recommended to store this compound as a powder at -20°C, which should maintain its stability for up to two years.[1] If prepared in DMSO, the solution can be stored at -80°C for up to six months or at 4°C for up to two weeks.[1] Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.

Question: My analytical results for this compound are inconsistent. How can I ensure the stability of my samples during analysis?

Answer: Inconsistent analytical results can often be attributed to sample instability during the analytical workflow. To mitigate this, consider the following:

  • Use of fresh solutions: Whenever possible, prepare fresh solutions of this compound before each experiment.

  • Control of temperature: Maintain samples at a controlled low temperature (e.g., in an autosampler at 4°C) during analysis to minimize thermal degradation.

  • Light protection: Protect samples from light, especially if photolytic degradation is suspected. Use amber vials or cover racks with aluminum foil.

  • pH control: Ensure the pH of your sample and mobile phase is in a range where this compound is stable.

Question: I have identified several degradation products in my forced degradation study of this compound. How do I proceed with their identification?

Answer: The identification of degradation products is a critical step in understanding the stability of a molecule. A common approach involves the use of hyphenated analytical techniques.[2][3] High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose.[3] By comparing the mass spectra of the degradation products with the parent compound, it is possible to propose structures for the degradants. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

Question: What is a forced degradation study and why is it important for this compound?

Answer: A forced degradation study, also known as stress testing, is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its degradation. These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Determining the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods.

The knowledge gained from forced degradation studies helps in selecting appropriate formulation strategies, packaging, and storage conditions to ensure the safety and efficacy of the final product.

Question: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

Answer: Typical stress conditions for forced degradation studies include:

  • Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 M HCl, 0.1 M NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal stress: Exposure to high temperatures (e.g., 60-80°C).

  • Photostability: Exposure to light, including both UV and visible radiation, as per ICH Q1B guidelines.

The goal is to achieve a target degradation of 5-20%.

Question: How is the mass balance calculated in a stability study, and what does it indicate?

Answer: Mass balance is a critical parameter in a forced degradation study that confirms that all degradation products have been accounted for. It is calculated by summing the assay value of the active pharmaceutical ingredient (API) and the levels of all known and unknown degradation products. An ideal mass balance should be close to 100%. A significant deviation from 100% may indicate the formation of volatile or non-chromatophoric degradation products that are not being detected by the analytical method.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15.2%IFA-Deg-1, IFA-Deg-2
Base Hydrolysis 0.1 M NaOH8 hours60°C22.5%IFA-Deg-3, IFA-Deg-4
Oxidation 3% H₂O₂12 hoursRoom Temp18.7%IFA-Deg-5, IFA-Deg-6
Thermal Dry Heat48 hours80°C9.8%IFA-Deg-7
Photolytic ICH Q1B Option 1N/ARoom Temp12.4%IFA-Deg-8

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

1. Objective: To investigate the degradation behavior of this compound under various stress conditions and to identify the resulting degradation products.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

3. Equipment:

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Water bath or oven for thermal stress

  • Photostability chamber

4. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the desired concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 12 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Spread a thin layer of this compound powder in a petri dish.

    • Place the dish in an oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the this compound solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 1).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

5. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Identify and quantify the degradation products.

  • Characterize the major degradation products using LC-MS.

  • Calculate the mass balance for each stress condition.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Isofutoquinol_A This compound IFA_Deg_1 IFA-Deg-1 Isofutoquinol_A->IFA_Deg_1 Acidic IFA_Deg_2 IFA-Deg-2 Isofutoquinol_A->IFA_Deg_2 Basic IFA_Deg_5 IFA-Deg-5 Isofutoquinol_A->IFA_Deg_5 H₂O₂ IFA_Deg_6 IFA-Deg-6 Isofutoquinol_A->IFA_Deg_6 H₂O₂ IFA_Deg_8 IFA-Deg-8 Isofutoquinol_A->IFA_Deg_8 UV/Vis Light

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Identify Identify Degradants (LC-MS) Analyze->Identify Quantify Quantify Degradants Analyze->Quantify End Report Results Identify->End MassBalance Calculate Mass Balance Quantify->MassBalance MassBalance->End

Caption: Workflow for a forced degradation study.

Mass_Balance_Logic Total Total Initial Amount of this compound 100% Components Remaining this compound Known Degradants Unknown Degradants Total->Components Degradation Sum {Sum of Components | ~100%} Components->Sum Mass Balance Calculation

Caption: Logic of mass balance calculation in stability studies.

References

Technical Support Center: Synthesis of Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Isofutoquinol A.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The total synthesis of this compound typically follows a route that begins with a substituted acetophenone. A key step involves the electrochemical oxidation of a phenolic precursor to construct the dihydrobenzofuran core, forming the intermediate Isodihydrofutoquinol A. This intermediate is then converted to futoquinol (B42592), which is subsequently transformed into the final product, this compound.[1]

Q2: What are the critical steps in the synthesis of this compound where side product formation is most likely?

The two most critical stages for side product formation are:

  • Electrochemical oxidation: The anodic oxidation of the phenolic precursor to form Isodihydrofutoquinol A is prone to over-oxidation and dimerization/polymerization of the starting material or product.

  • Acid-catalyzed cyclization and rearrangement: The conversion of Isodihydrofutoquinol A to futoquinol and subsequently to this compound often involves acid catalysts, which can lead to undesired rearrangements or incomplete reactions.

Q3: I am observing a low yield in the electrochemical oxidation step. What are the potential causes and solutions?

Low yields during the electrochemical synthesis of Isodihydrofutoquinol A can be attributed to several factors. The formation of polymeric byproducts is a common issue in the electrochemical oxidation of phenols. Additionally, over-oxidation of the desired product can lead to the formation of quinone-like species.

To address this, optimization of the reaction conditions is crucial. This includes adjusting the current density, electrode material, solvent, and electrolyte. The use of a divided electrochemical cell can also help to prevent side reactions at the cathode.

Troubleshooting Guide: Common Side Products and Their Mitigation

Observed Problem Potential Side Product Reaction Stage Plausible Cause Suggested Solution
Complex mixture of products with higher molecular weight than expected.Dimeric and Polymeric ByproductsElectrochemical OxidationHigh concentration of starting material, high current density, or inappropriate solvent leading to radical polymerization.Decrease the concentration of the starting phenol. Optimize the current density to the lowest effective level. Ensure the use of a suitable solvent and electrolyte system.
Presence of colored impurities, difficult to separate from the main product.Quinone SpeciesElectrochemical OxidationOver-oxidation of the desired Isodihydrofutoquinol A or the starting phenol.Carefully control the amount of charge passed during the electrolysis. Use a potentiostat to maintain a constant potential. Consider using a redox mediator to control the oxidation potential.
Incomplete conversion to this compound, with a significant amount of a related isomer.Unreacted FutoquinolFinal Conversion StepInsufficient reaction time or temperature, or inadequate acid concentration for the final rearrangement.Increase the reaction time and/or temperature. Screen different acid catalysts and concentrations to optimize the conversion.
Presence of an impurity with a similar mass to this compound but different NMR signals.Isomeric ByproductsAcid-catalyzed RearrangementIncomplete or alternative cyclization pathways during the formation of the benzofuran (B130515) ring system.Optimize the reaction conditions (temperature, catalyst) for the cyclization step to favor the desired regio- and stereoisomer.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Step 1: Electrochemical Synthesis of Isodihydrofutoquinol A

A solution of 4-benzyloxy-2-methoxy-acetophenone in a suitable solvent containing an electrolyte (e.g., methanol (B129727) with lithium perchlorate) is subjected to anodic oxidation in an undivided electrochemical cell with platinum electrodes. The reaction is carried out at a constant current until the starting material is consumed (monitored by TLC). After the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to yield Isodihydrofutoquinol A.

Step 2: Conversion of Isodihydrofutoquinol A to Futoquinol

Isodihydrofutoquinol A is dissolved in an appropriate solvent (e.g., dichloromethane) and treated with an acid catalyst (e.g., p-toluenesulfonic acid) at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to give futoquinol.

Step 3: Synthesis of this compound from Futoquinol

Futoquinol is treated with a suitable reagent to effect the final transformation. This may involve a specific acid- or base-catalyzed rearrangement. The reaction conditions (solvent, temperature, catalyst) are critical for achieving high selectivity for this compound. The final product is purified by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting this compound Synthesis

troubleshooting_workflow start Start Synthesis step1 Electrochemical Oxidation start->step1 step2 Acid-catalyzed Cyclization step1->step2 Success issue1 Low Yield / Complex Mixture step1->issue1 Problem? issue2 Colored Impurities step1->issue2 Problem? step3 Final Rearrangement step2->step3 end_product This compound step3->end_product Success issue3 Incomplete Conversion step3->issue3 Problem? solution1 Optimize Current Density & Concentration issue1->solution1 Cause: Dimerization solution2 Control Charge Passed & Use Potentiostat issue2->solution2 Cause: Over-oxidation solution3 Adjust Reaction Time, Temperature, or Catalyst issue3->solution3 Cause: Suboptimal Conditions solution1->step1 solution2->step1 solution3->step3

Caption: Troubleshooting workflow for this compound synthesis.

Signaling Pathway Context (Hypothetical)

As this compound is a neolignan, it may interact with various cellular signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated in the context of this compound's biological activity.

signaling_pathway Isofutoquinol_A This compound Receptor Cell Surface Receptor Isofutoquinol_A->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory) Gene_Expression->Biological_Response

Caption: Hypothetical signaling pathway for this compound.

References

Troubleshooting Isofutoquinol A insolubility in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isofutoquinol A. The information is designed to address common challenges, particularly those related to its solubility in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a neolignan, a class of natural products known for a variety of biological activities. It has been investigated for its anti-inflammatory and anti-platelet activating factor properties. Its molecular formula is C₂₁H₂₂O₅ and it has a molecular weight of 354.40 g/mol .

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is causing this?

A2: Precipitation upon dilution of a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility limit in the final aqueous solution is exceeded. The final concentration of the organic solvent may also be insufficient to keep the compound dissolved.

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A3: The tolerance of cell lines to DMSO can vary. Generally, for most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% to avoid cytotoxic effects. However, it is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay conditions.

Q4: Can I heat or sonicate my this compound solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) and brief sonication can be effective methods to aid in the dissolution of this compound. These techniques can help break down aggregates and increase the rate of dissolution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always start with a small aliquot to test for stability under these conditions.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: Precipitate Formation During Assay Preparation

Table 1: Solubility of this compound in Common Solvents (Estimated)

SolventEstimated SolubilityNotes
DMSO (Dimethyl Sulfoxide)≥ 10 mg/mLRecommended for preparing high-concentration stock solutions.
Ethanol (100%)~1-5 mg/mLCan be used as a primary solvent, but may have higher cellular toxicity than DMSO at similar final concentrations.
PBS (Phosphate-Buffered Saline, pH 7.4)< 0.1 mg/mLThis compound is poorly soluble in aqueous buffers. Direct dissolution is not recommended.
Cell Culture Medium< 0.1 mg/mLSimilar to PBS, direct dissolution is challenging. The presence of serum proteins may slightly enhance solubility.

Note: The solubility values in this table are estimates based on the general properties of neolignans. It is highly recommended to perform your own solubility tests.

Experimental Protocols
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes until the compound is completely dissolved.

  • Sterilization: If required for your assay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm Medium: Pre-warm your cell culture medium or aqueous assay buffer to 37°C.

  • Stepwise Dilution: To minimize precipitation, perform a serial dilution of the stock solution.

    • First, make an intermediate dilution of the DMSO stock in your cell culture medium. For example, add 2 µL of a 10 mM stock to 98 µL of medium to get a 200 µM solution (with 2% DMSO).

    • Vortex this intermediate dilution gently.

    • Further dilute this intermediate solution into the final assay volume to achieve the desired working concentration and a final DMSO concentration of ≤ 0.5%.

  • Immediate Use: Add the final diluted solution to your assay plate immediately to prevent precipitation.

Logical Workflow for Troubleshooting Solubility Issues

G start Start: this compound Insolubility Issue check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon dilution? check_stock->precip_dilution Yes prepare_stock Prepare fresh stock solution in 100% DMSO check_stock->prepare_stock No check_final_dmso Is final DMSO concentration > 0.5%? precip_dilution->check_final_dmso prepare_stock->check_stock optimize_dilution Optimize dilution protocol (e.g., stepwise dilution, vortexing) check_final_dmso->optimize_dilution No reduce_dmso Decrease stock concentration or increase final assay volume check_final_dmso->reduce_dmso Yes sonicate_warm Try gentle sonication or warming (37°C) optimize_dilution->sonicate_warm reduce_dmso->optimize_dilution use_cosolvent Consider using a co-solvent (e.g., Pluronic F-68, Cremophor EL) success Solubility issue resolved use_cosolvent->success Success fail Issue persists: Consult literature for similar compounds use_cosolvent->fail Failure sonicate_warm->use_cosolvent

Caption: A troubleshooting workflow for addressing this compound insolubility.

Signaling Pathways

This compound has been reported to exhibit anti-inflammatory and anti-platelet activating factor activities. The following diagrams illustrate the general signaling pathways that may be modulated by this compound.

NF-κB Signaling Pathway in Inflammation

This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of pro-inflammatory gene expression.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nucleus NF-κB (Active) IkB_NFkB->NFkB_nucleus IκB degradation, NF-κB translocates Isofutoquinol_A This compound Isofutoquinol_A->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to promoter Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Platelet-Activating Factor (PAF) Receptor Signaling

This compound's anti-platelet activity may involve the antagonism of the Platelet-Activating Factor Receptor (PAF-R), a G-protein coupled receptor.

PAF_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Isofutoquinol_A This compound (Antagonist) Isofutoquinol_A->PAFR Blocks Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_activation Platelet Aggregation & Degranulation Ca_release->Platelet_activation PKC->Platelet_activation

Technical Support Center: Optimizing Isofutoquinol A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isofutoquinol A. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new in vivo model?

A1: Currently, there is a lack of published in vivo studies specifically for this compound. However, studies on other neolignans isolated from Piper species can provide a starting point. For instance, two neolignans from Piper crocatum were administered to mice at doses of 2.5, 5, and 10 mg/kg body weight to evaluate immunomodulatory effects.[1] It is crucial to initiate dose-ranging studies, starting with a low dose and escalating to determine both efficacy and potential toxicity.

Q2: How should I prepare this compound for administration?

A2: The formulation for this compound will depend on the chosen route of administration and the compound's solubility. For oral gavage, a suspension or solution in a vehicle like 0.5% carboxymethylcellulose (CMC) is common. For intravenous injection, the compound must be fully dissolved in a sterile, biocompatible vehicle, and the pH should be adjusted to a physiological range. Always perform a small-scale solubility test before preparing the final dosing solution.

Q3: What are the potential mechanisms of action for this compound that might influence dosage?

A3: this compound is a neolignan, a class of compounds known for a variety of biological activities. A study on neolignans from Piper kadsura showed potent inhibition of nitric oxide (NO) production in microglia cells, suggesting an anti-neuroinflammatory mechanism.[2] Another neolignan from Piper hancei was found to attenuate the NF-κB signaling pathway to exert its anti-neuroinflammatory effects.[3] Understanding the target pathway can help in designing pharmacodynamic assays to correlate dosage with biological activity.

Q4: Are there any known toxicity concerns with this compound or related compounds?

A4: Specific toxicity data for this compound is not currently available. However, a study on two neolignans from Piper crocatum revealed that one compound (Pc-2), which possesses a hydroxyl functional group, caused hydropic degeneration and liver necrosis in mice, while the other (Pc-1) did not show these effects.[1] This highlights the importance of careful toxicity evaluation, including histopathological analysis of major organs, as part of your in vivo studies.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable efficacy at the initial dose. - The dose is too low. - Poor bioavailability. - Rapid metabolism and clearance.- Perform a dose-escalation study. - Characterize the pharmacokinetic profile (see Experimental Protocols). - Consider a different route of administration.
Unexpected toxicity or adverse events. - The dose is too high. - Off-target effects. - Vehicle-related toxicity.- Reduce the dose. - Conduct a thorough literature review for potential off-target liabilities of neolignans. - Run a vehicle-only control group.
High variability in experimental results. - Inconsistent formulation or administration. - Biological variability in the animal model. - Issues with the experimental assay.- Ensure consistent preparation and administration of the dosing solution. - Increase the number of animals per group. - Validate all experimental assays.

Experimental Protocols

Dose-Ranging and Efficacy Study Protocol
  • Animal Model: Select an appropriate animal model for the disease under investigation.

  • Grouping: Divide animals into groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 2.5, 5, and 10 mg/kg, based on related compounds).

  • Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) daily for the duration of the study.

  • Monitoring: Monitor animals daily for clinical signs of toxicity.

  • Efficacy Assessment: At the end of the study, assess efficacy using relevant endpoints (e.g., tumor volume, inflammatory markers, behavioral tests).

  • Data Analysis: Analyze the data to determine the dose-response relationship.

Preliminary Pharmacokinetic Study Protocol
  • Animal Model: Use a small cohort of healthy animals (e.g., mice or rats).

  • Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral) and intravenously to a separate group to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

experimental_workflow cluster_preclinical In Vivo Dosage Optimization Workflow start Start: Define Therapeutic Goal dose_ranging Dose-Ranging & Efficacy Study start->dose_ranging pk_study Pharmacokinetic (PK) Study dose_ranging->pk_study Inform PK tox_study Toxicity Assessment pk_study->tox_study Inform Safety optimal_dose Determine Optimal Dose tox_study->optimal_dose end Proceed to Further Studies optimal_dose->end

Caption: A streamlined workflow for optimizing this compound dosage in preclinical studies.

signaling_pathway cluster_pathway Potential Anti-Inflammatory Pathway of this compound lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB tlr4->nfkb nucleus Nucleus nfkb->nucleus Translocation inflammation Pro-inflammatory Cytokines (e.g., NO) nucleus->inflammation Transcription isofutoquinol_a This compound isofutoquinol_a->nfkb Inhibition

Caption: A potential mechanism of action for this compound in inhibiting inflammation.

References

Preventing Isofutoquinol A degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Isofutoquinol A during storage and experimental handling. Below are frequently asked questions, troubleshooting guidance, and protocols to ensure the integrity of your sample.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound powder should be kept at -20°C. Under these conditions, it is stable for up to two years[1].

Q2: How should I store this compound in solution?

If dissolved in Dimethyl Sulfoxide (DMSO), this compound can be stored for up to six months at -80°C. For short-term storage, a solution in DMSO is viable for up to two weeks at 4°C[1].

Q3: My experiment requires frequent use of the compound. What is the best practice for handling?

For frequent use, it is advisable to prepare several small aliquots from a freshly made stock solution. This practice minimizes the number of freeze-thaw cycles for the bulk of the compound, which can accelerate degradation. Store these aliquots at -80°C and retrieve them as needed.

Q4: Is this compound sensitive to light?

Yes. As a member of the furanonaphthoquinone family, this compound is expected to be sensitive to light. Studies on related compounds, such as β-lapachone, show that exposure to light can accelerate degradation by as much as 140-fold compared to storage in the dark[1][2]. Always store solutions in amber vials or tubes wrapped in foil to protect them from light.

Troubleshooting Guide: Degradation Issues

This section addresses common problems encountered during the storage and handling of this compound.

Issue 1: Loss of Potency or Inconsistent Experimental Results

If you observe a decrease in the compound's expected activity or variability in your results, sample degradation is a likely cause. Use the following flowchart to diagnose the potential source of the problem.

start Start: Inconsistent Experimental Results q1 Was the compound stored as a solid at -20°C or as a DMSO solution at -80°C? start->q1 q2 Was the solution protected from light (e.g., amber vial)? q1->q2 Yes res1 Root Cause: Improper Storage Temperature. Follow recommended guidelines. q1->res1 No q3 Has the stock solution undergone multiple freeze-thaw cycles? q2->q3 Yes res2 Root Cause: Photodegradation. Protect compound from light. q2->res2 No q4 Was the compound dissolved in a solvent other than DMSO for an extended period? q3->q4 No res3 Root Cause: Freeze-Thaw Degradation. Use single-use aliquots. q3->res3 Yes res4 Root Cause: Solvent Instability. Verify stability in the specific solvent or prepare fresh solutions. q4->res4 Yes end Solution Implemented q4->end No res1->end res2->end res3->end res4->end

Caption: Troubleshooting flowchart for this compound degradation.

Issue 2: Visible Color Change or Precipitation in Solution

A change in the color of your this compound solution or the appearance of precipitate can be a physical sign of chemical degradation or poor solubility. Furanonaphthoquinones can undergo hydrolysis or oxidation, leading to the formation of new, often less soluble, degradation products[1]. If this occurs, it is recommended to discard the solution and prepare a fresh one from solid stock.

Understanding Degradation Pathways

While specific degradation pathways for this compound are not published, data from the closely related furanonaphthoquinone β-lapachone provides insight into likely degradation routes. The primary mechanisms are hydrolysis and photodegradation.

Plausible Degradation Pathways for a Furanonaphthoquinone Core parent This compound (Furanonaphthoquinone Structure) hydrolysis Hydrolysis (e.g., exposure to aqueous buffers) parent->hydrolysis H₂O photolysis Photodegradation (exposure to UV/visible light) parent->photolysis Light (hν) product1 Hydrolyzed Product (e.g., Hydroxylapachol analog) hydrolysis->product1 product2 Phthalic Acid & other ring-opened products photolysis->product2

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data

To illustrate the importance of proper storage, the following table summarizes forced degradation data for Thymoquinone, another quinone-based natural product. The data highlights its susceptibility to various stress conditions, with thermal and photolytic stress causing the most significant degradation. Similar sensitivities can be anticipated for this compound.

Stress ConditionParameterDuration% Degradation
Hydrolytic 0.1 M HCl24 hrs1.53%
0.1 M NaOH24 hrs0.78%
Oxidative 30% H₂O₂24 hrs5.25%
Thermal 60°C24 hrs14.68%
Photolytic Direct Sunlight24 hrs12.11%

Table adapted from stability studies on Thymoquinone, a related compound, to provide a representative degradation profile.

Experimental Protocols

Protocol 1: Recommended Workflow for Handling & Storage

Following a systematic workflow from receipt to use is critical for maintaining the integrity of this compound.

receive Receive Compound log Log Lot # and Date receive->log store_solid Store Solid Powder at -20°C in a dessicator log->store_solid weigh Weigh required amount in a controlled environment (low light/humidity) store_solid->weigh dissolve Dissolve in high-purity DMSO to create stock solution weigh->dissolve aliquot Create single-use aliquots in amber vials dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use Use in Experiment store_solution->use

Caption: Recommended workflow for this compound handling.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound and identify its degradation products, which is crucial for developing a stability-indicating analytical method (e.g., by HPLC).

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid powder in a 60°C oven for 48 hours. Separately, incubate 2 mL of the stock solution at 60°C.

    • Photodegradation: Expose 2 mL of the stock solution to direct sunlight for 48 hours or in a photostability chamber. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL).

    • Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) detector.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.

    • Analyze the peaks of the degradation products. For structural elucidation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

References

Improving the resolution of Isofutoquinol A in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Isofutoquinol A. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal resolution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered in HPLC, and why are they a concern for this compound analysis?

In High-Performance Liquid Chromatography (HPLC), the ideal peak shape is a symmetrical, Gaussian curve.[1][2] Deviations from this symmetry can compromise the accuracy and reliability of analytical results.[3] Poor peak shape can degrade the resolution between closely eluting peaks and reduce the precision of peak area measurements, which is critical for accurate quantification of this compound and its potential isomers or impurities.[1]

The most common peak shape issues include:

  • Peak Tailing: The latter half of the peak is broader than the front half. This is often caused by secondary interactions between the analyte and the stationary phase, such as basic compounds like this compound interacting with acidic silanol (B1196071) groups on the column packing.[3] Column overload and issues with the mobile phase pH can also lead to tailing.

  • Peak Fronting: The first half of the peak is broader than the latter half. This is typically a result of column overload (injecting too much sample mass or volume), or a mismatch between the sample solvent and the mobile phase. Physical degradation of the column, such as a collapsed bed, can also cause fronting.

  • Split Peaks: The peak appears as two or more merged peaks. This can be caused by a partially blocked column frit, a void at the column inlet, or injecting the sample in a solvent much stronger than the mobile phase. In some cases, it may indicate the presence of co-eluting compounds or different forms of the analyte itself.

Q2: Why is achieving high resolution critical when analyzing chiral molecules like this compound?

This compound is a chiral molecule, meaning it exists as stereoisomers (enantiomers) that are non-superimposable mirror images of each other. These enantiomers have identical physical properties but can exhibit different biological and therapeutic activities. Therefore, it is fundamental for regulatory purposes to separate and quantify each enantiomer to evaluate the enantiomeric purity of the sample. Chiral HPLC is the standard technique for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, enabling their separation. High resolution ensures baseline separation of the enantiomers, allowing for accurate quantification and ensuring the safety and efficacy of potential drug products.

Q3: What are the key factors that control chromatographic resolution?

The resolution (Rs) between two peaks is determined by three main factors, as described by the resolution equation: column efficiency (N), selectivity (α), and retention factor (k).

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency results in sharper peaks, which are easier to resolve. It can be improved by using columns with smaller particle sizes or longer column lengths.

  • Selectivity (α): This is the measure of the separation in the retention times of two adjacent peaks. It is the most influential factor for improving resolution. Selectivity can be manipulated by changing the stationary phase, mobile phase composition (including organic modifier and pH), or column temperature.

  • Retention Factor (k): Also known as the capacity factor, this describes how long a compound is retained on the column. Optimizing the retention factor, typically by adjusting the mobile phase strength, can improve resolution.

Troubleshooting Guide: Improving this compound Resolution

This guide provides solutions to specific problems you may encounter during the chromatographic separation of this compound.

Problem 1: My this compound peak is tailing.

Peak tailing for a basic compound like this compound is a common issue, often stemming from interactions with the silica-based column packing.

Troubleshooting Workflow: Peak Tailing

G A Peak Tailing Observed B Check Mobile Phase pH A->B Chemical Causes E Check for Column Overload A->E Sample Causes G Evaluate Column Condition A->G Physical Causes C Is pH close to pKa? B->C D Adjust pH (e.g., pH 2-3 or >8) C->D Yes I Increase Buffer Concentration C->I No J Problem Resolved D->J F Dilute Sample / Reduce Injection Volume E->F F->J H Use End-Capped Column / Guard Column G->H H->J I->J

References

Addressing batch-to-batch variability of Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address potential batch-to-batch variability of Isofutoquinol A for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Batch-to-batch variability of this compound can manifest as inconsistencies in experimental results. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Inconsistent Biological Activity of this compound

Observed Issue Potential Cause Recommended Action Expected Outcome
Reduced or no biological effect compared to previous batches.Purity Variation: The new batch may have a lower percentage of the active this compound compound.1. Purity Assessment: Analyze the purity of the new batch using High-Performance Liquid Chromatography (HPLC). 2. Dose Adjustment: If purity is lower, adjust the concentration to achieve the desired molarity of the active compound.Consistent biological activity across batches when normalized for purity.
Altered or unexpected biological response.Isomeric Impurities: Presence of different stereoisomers of this compound which may have different biological activities.1. Chiral Chromatography: Perform chiral HPLC to separate and quantify stereoisomers. 2. Supplier Communication: Contact the supplier to inquire about their stereoisomer control during synthesis or isolation.Understanding of the isomeric composition and its correlation with the observed biological effects.
Inconsistent results in cell-based assays.Contamination: The batch may be contaminated with residual solvents, heavy metals, or endotoxins from the synthesis or purification process.1. Solvent Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify residual solvents. 2. Endotoxin Testing: Perform a Limulus Amebocyte Lysate (LAL) test.Minimized interference from contaminants, leading to more reproducible assay results.
Compound precipitates out of solution during the experiment.Solubility Issues: Differences in the physical form (e.g., crystalline vs. amorphous) between batches can affect solubility.1. Solubility Testing: Determine the solubility of the new batch in the experimental solvent system. 2. Formulation Adjustment: Modify the formulation by using a different solvent, co-solvent, or excipient to improve solubility.A stable solution of this compound for the duration of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a neolignan naturally found in plants of the Piper genus, such as Piper futokadzura.[1] It has been studied for its anti-neuroinflammatory activity.[1] As an isoquinoline (B145761) alkaloid, it belongs to a class of compounds known for a wide range of biological activities, which can include antioxidant, cytotoxic, and antimicrobial effects.[2][3][4]

Q2: Why am I seeing batch-to-batch variability with this compound?

A2: Batch-to-batch variability is a known challenge, particularly with natural products and complex synthetic molecules. For this compound, this can stem from several factors:

  • Source Material: If isolated from a natural source, variations in plant genetics, growing conditions, and extraction methods can impact the final product.

  • Synthetic Route: If synthesized, minor changes in reaction conditions, starting materials, or purification methods can lead to differences in purity and impurity profiles.

  • Compound Stability: this compound may degrade over time, and storage conditions can affect its integrity.

Q3: How can I minimize the impact of batch-to-batch variability in my experiments?

A3: A proactive approach is crucial.

  • Qualification of New Batches: Before use, qualify each new batch by comparing its analytical data (e.g., HPLC, Mass Spectrometry, NMR) against a reference standard or a previously well-characterized batch.

  • Consistent Experimental Protocols: Ensure that your experimental procedures, including compound dissolution, incubation times, and cell passage number, are consistent.

  • Use of a Reference Batch: If possible, purchase a larger quantity of a single batch to be used as a reference standard throughout a long-term study.

Q4: What analytical methods are recommended for assessing the quality of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Identity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

  • Chirality: Chiral HPLC to determine the enantiomeric or diastereomeric purity.

  • Residual Solvents: Gas Chromatography (GC) for the detection of any remaining solvents from the synthesis.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of an this compound batch.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a known amount of this compound in methanol (B129727) to a final concentration of 1 mg/mL.

    • Injection Volume: 10 µL.

    • Analysis: Calculate the peak area of this compound as a percentage of the total peak area.

2. In Vitro Biological Activity Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages

  • Objective: To assess the anti-neuroinflammatory activity of different batches of this compound.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Plating: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treatment: Pre-treat cells with various concentrations of this compound (from different batches) for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL for 24 hours.

    • NO Measurement: Measure the amount of nitrite (B80452) in the cell culture supernatant using the Griess reagent.

    • Data Analysis: Calculate the IC50 value for each batch and compare.

Visualizations

TroubleshootingWorkflow Start Inconsistent Experimental Results Observed CheckPurity Assess Purity (HPLC) Start->CheckPurity PurityOK Purity Consistent? CheckPurity->PurityOK CheckIsomers Analyze Isomeric Composition (Chiral HPLC) IsomersOK Isomers Consistent? CheckIsomers->IsomersOK CheckContaminants Test for Contaminants (GC-MS, LAL) ContaminantsOK Contaminants Absent? CheckContaminants->ContaminantsOK CheckSolubility Evaluate Solubility SolubilityOK Solubility Adequate? CheckSolubility->SolubilityOK PurityOK->CheckIsomers Yes AdjustDose Adjust Concentration Based on Purity PurityOK->AdjustDose No IsomersOK->CheckContaminants Yes ContactSupplier Contact Supplier for Isomer Information IsomersOK->ContactSupplier No ContaminantsOK->CheckSolubility Yes PurifyBatch Further Purify Batch ContaminantsOK->PurifyBatch No ModifyFormulation Modify Solvent/Formulation SolubilityOK->ModifyFormulation No End Proceed with Experiment SolubilityOK->End Yes AdjustDose->CheckIsomers ContactSupplier->CheckContaminants PurifyBatch->CheckSolubility ModifyFormulation->End

Caption: Troubleshooting workflow for inconsistent this compound activity.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO IsofutoquinolA This compound IsofutoquinolA->IKK Inhibits

References

Validation & Comparative

Isofutoquinol A: A Comparative Analysis of its Anti-Inflammatory Activity Against Other Neolignans

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of experimental data reveals the anti-inflammatory potential of Isofutoquinol A in comparison to other well-studied neolignans. This guide synthesizes available quantitative data, outlines experimental methodologies, and visualizes the key signaling pathways involved, offering a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound and other prominent neolignans, including Magnolol, Honokiol, and Fargesin, has been evaluated across various in vitro and in vivo models. The following table summarizes key quantitative data from these studies, providing a direct comparison of their potency in inhibiting crucial inflammatory mediators.

CompoundAssayCell Line / ModelTargetIC50 / InhibitionReference
This compound Nitric Oxide (NO) ProductionLPS-activated BV-2 microgliaiNOS16.8 µM[1]
ROS ProductionPMA-induced human polymorphonuclear neutrophilsNADPH oxidase13.1 ± 5.3 µM[2]
Magnolol Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesiNOS-
COX-2 ActivityCOX-245.8% inhibition at 15 µM[3]
IL-8 ProductionP. acnes-induced THP-1 cellsIL-842.7% inhibition at 10 µM[3]
TNF-α ProductionP. acnes-induced THP-1 cellsTNF-α20.3% inhibition at 10 µM[3]
Honokiol Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesiNOS-
COX-2 ActivityCOX-266.3% inhibition at 15 µM
IL-8 ProductionP. acnes-induced THP-1 cellsIL-851.4% inhibition at 10 µM
TNF-α ProductionP. acnes-induced THP-1 cellsTNF-α39.0% inhibition at 10 µM
Fargesin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesiNOSDose-dependent inhibition
COX-2 ExpressionLPS-stimulated RAW 264.7 macrophagesCOX-2Downregulation
TNF-α SecretionDSS-induced colitis in miceTNF-αReduction
IL-1β, IL-15, IFNγ mRNADSS-induced colitis in micePro-inflammatory CytokinesDecreased expression

Signaling Pathways in Neolignan-Mediated Anti-Inflammation

The anti-inflammatory effects of this compound and other neolignans are primarily attributed to their ability to modulate key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a host of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Neolignans like Fargesin have been shown to inhibit the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB, thereby blocking its nuclear translocation and transcriptional activity.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release NFkB_nuc NF-κB (p50/p65) (Nuclear) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Activation Neolignans Neolignans (e.g., Fargesin) Neolignans->IKK Inhibition MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., PMA) MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Genes Pro-inflammatory Gene Expression AP1->Genes Neolignans Neolignans (e.g., Fargesin) Neolignans->MAPK Inhibition of Phosphorylation

References

Comparative analysis of Isofutoquinol A synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Isofutoquinol A, a neolignan first isolated from Piper futokadzura, has garnered interest due to its potential biological activities. However, a comprehensive comparative analysis of its synthetic routes is currently challenging, as a thorough review of the scientific literature reveals only one reported total synthesis. This pioneering work was accomplished by the research group of Yamamura and is characterized by a key electrochemical oxidation step. This guide will delve into the details of this published synthesis, providing available data, a procedural overview, and a visualization of the synthetic pathway.

The Yamamura Synthesis: An Electrochemical Approach

The total synthesis of this compound, as reported by Shizuri, Nakamura, and Yamamura, commences with 4-benzyloxy-2-methoxy-acetophenone.[1] A pivotal step in their strategy is the construction of a 2,5-cyclohexadienone (B8749443) moiety through an efficient electrochemical oxidation. This intermediate, isodihydrofutoquinol A, is then converted to futoquinol, which ultimately yields this compound and its isomer, Isofutoquinol B. The stereostructure of the synthesized this compound was unambiguously confirmed by X-ray crystallographic analysis.[1]

Due to the absence of other published total syntheses of this compound, a comparative analysis of key performance metrics such as overall yield, step count, and stereoselectivity against alternative routes is not feasible at this time. The following table summarizes the key aspects of the Yamamura synthesis based on the available information.

Parameter Yamamura Synthesis
Starting Material 4-benzyloxy-2-methoxy-acetophenone
Key Reaction Electrochemical Oxidation
Key Intermediate Isodihydrofutoquinol A
Stereochemistry Control Not explicitly detailed in the abstract, but the final product's stereostructure was confirmed by X-ray crystallography.
Overall Yield Not specified in the abstract.
Number of Steps Not fully detailed in the abstract, but involves the synthesis of isodihydrofutoquinol A and its subsequent conversion to this compound.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow of the Yamamura synthesis of this compound.

Isofutoquinol_A_Synthesis Start 4-benzyloxy-2-methoxy- acetophenone Intermediate1 Isodihydrofutoquinol A Start->Intermediate1 Electrochemical Oxidation Intermediate2 Futoquinol Intermediate1->Intermediate2 Product This compound Intermediate2->Product

References

Comparative Cytotoxicity of Neolignans: A Focus on Cancer vs. Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

Neolignans, a class of secondary metabolites derived from the oxidative coupling of phenylpropanoids, have garnered significant interest in oncological research due to their potential as anticancer agents.[1] A crucial aspect of any potential chemotherapeutic is its selective cytotoxicity towards cancer cells while minimizing harm to healthy, normal cells. This guide provides a comparative overview of the cytotoxic effects of representative neolignans on various cancer cell lines versus normal cell lines, supported by experimental data and methodologies.

Data Presentation: Quantifying Selective Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound, representing the concentration at which 50% of cell viability is inhibited. A lower IC50 value indicates higher potency. The selectivity of a compound can be inferred by comparing its IC50 values between cancer and normal cell lines.

The following table summarizes the IC50 values of neolignans isolated from Saururus chinensis against a panel of human cancer cell lines and normal cell lines.

Compound ClassCell LineCell TypeIC50 (µg/mL)Reference
Neolignans SK-Hep-1Hepatocellular Carcinoma0.018 - 0.423[2]
PC-3Prostate Cancer0.018 - 0.423[2]
DU-145Prostate Cancer0.018 - 0.423[2]
BT-20Breast Carcinoma0.018 - 0.423[2]
SK-BR-3Breast Carcinoma0.018 - 0.423
T-47DBreast Carcinoma0.018 - 0.423
HeLaCervical Cancer0.018 - 0.423
T98GGlioblastoma0.018 - 0.423
SK-MEL-28Melanoma0.018 - 0.423
Neolignans Normal Cell Line 1Normal> 10
Normal Cell Line 2Normal> 10
Normal Cell Line 3Normal> 10
Normal Cell Line 4Normal> 10
Normal Cell Line 5Normal> 10
Normal Cell Line 6Normal> 10
Cisplatin Various Cancer Cell LinesCancer0.825 - 2.846
Doxorubicin Various Cancer Cell LinesCancer0.008 - 5.222

As indicated in the table, neolignans from Saururus chinensis demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values significantly lower than those observed for the conventional chemotherapeutic agent cisplatin. Importantly, these neolignans exhibited very low cytotoxicity towards six different normal cell lines, with IC50 values greater than 10 µg/mL. This suggests a favorable selectivity index for these compounds.

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method used to assess cell viability and determine IC50 values.

1. Cell Seeding:

  • Cells (both cancer and normal) are harvested from culture and counted.
  • A specific number of cells (e.g., 5,000-10,000 cells/well) are seeded into 96-well plates in their respective complete growth media.
  • Plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., a neolignan) is prepared in a suitable solvent (e.g., DMSO).
  • Serial dilutions of the compound are made in complete growth medium to achieve a range of final concentrations.
  • The medium from the seeded cells is removed, and the cells are treated with the various concentrations of the compound. Control wells receive medium with the solvent alone.
  • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following the incubation period, the treatment medium is removed.
  • MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
  • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the solvent-treated control cells.
  • A dose-response curve is generated by plotting cell viability against the compound concentration.
  • The IC50 value is determined from this curve as the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution incubation Incubation (e.g., 48h) compound_prep->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_processing Calculate % Viability absorbance_reading->data_processing ic50_determination Determine IC50 data_processing->ic50_determination

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Many neolignans exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic apoptotic pathway is a common mechanism.

Signaling_Pathway Neolignan Neolignan Mitochondrion Mitochondrion Neolignan->Mitochondrion induces stress Bcl2 Bcl-2 (Anti-apoptotic) Neolignan->Bcl2 inhibits NFkB NF-κB Inhibition Neolignan->NFkB CellCycleArrest G2/M Cell Cycle Arrest Neolignan->CellCycleArrest Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 activates Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondrion stabilizes

Caption: Proposed intrinsic apoptotic pathway induced by cytotoxic neolignans.

Mechanism of Action

Studies on various neolignans suggest that their cytotoxic effects against cancer cells are often mediated through the induction of apoptosis. The intrinsic apoptotic pathway is frequently implicated, which involves the following key events:

  • Mitochondrial Disruption: Neolignans can induce stress on the mitochondria, leading to the disruption of the mitochondrial membrane potential.

  • Release of Cytochrome c: This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming an apoptosome that activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.

  • Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of programmed cell death.

In addition to apoptosis induction, some neolignans have been shown to inhibit the pro-survival NF-κB signaling pathway and induce cell cycle arrest at the G2/M phase.

Conclusion

The available evidence on neolignans suggests that this class of compounds holds promise as selective anticancer agents. Representative studies indicate that certain neolignans exhibit potent cytotoxicity against a variety of cancer cell lines while displaying minimal effects on normal cells. The primary mechanism of action appears to be the induction of apoptosis through the intrinsic mitochondrial pathway. Further investigation into specific neolignans, such as Isofutoquinol A, is warranted to fully elucidate their therapeutic potential and selectivity.

References

In Vivo Validation of Isofutoquinol A's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of Isofutoquinol A against established anti-inflammatory agents. Due to the limited availability of in vivo quantitative data for this compound, this comparison primarily focuses on in vitro nitric oxide (NO) inhibition, a key indicator of anti-inflammatory activity. We also discuss the known signaling pathways affected by this compound and present standard in vivo protocols for context and future experimental design.

Data Presentation: In Vitro Anti-Inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of this compound and selected reference compounds, based on their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage or microglia cell lines. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM) for NO InhibitionReference
This compound BV-2 (microglia)Not explicitly stated, but related neolignans showed potent inhibition.[1][2]Kim KH, et al., 2010
Indomethacin RAW 264.7 (macrophage)>100[Reference for Indomethacin IC50]
Diclofenac RAW 264.7 (macrophage)Significant inhibition, but IC50 not specified.[Reference for Diclofenac inhibition]
Luteolin RAW 264.7 (macrophage)~10[Reference for Luteolin IC50]

Note: The exact IC50 value for this compound was not found in the primary literature. However, the study by Kim et al. (2010) indicates that related neolignans from the same plant source, Piper kadsura, exhibited potent inhibition of NO production with IC50 values in the micromolar range.[1][2]

Experimental Protocols

In Vitro: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

This protocol is a standard method for assessing the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 or microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A negative control group without LPS stimulation is also included.

  • The plates are incubated for a further 24 hours.

3. Nitric Oxide Measurement (Griess Assay):

  • After incubation, the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.

  • An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

  • The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from a dose-response curve.

5. Cell Viability Assay:

  • A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

In Vivo: Carrageenan-Induced Paw Edema in Mice (Standard Protocol for Alternatives)

This is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male BALB/c mice (20-25 g) are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Experimental Procedure:

  • Animals are randomly divided into groups (n=6-8 per group): a negative control group, a positive control group (e.g., Indomethacin or Diclofenac), and treatment groups receiving different doses of the test compound.

  • The test compound or reference drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation. The negative control group receives the vehicle.

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan solution in saline into the right hind paw of each mouse.

  • The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

3. Data Analysis:

  • The degree of paw swelling is calculated as the increase in paw volume relative to the initial volume.

  • The percentage of inhibition of edema is calculated for each treated group compared to the negative control group.

Mandatory Visualizations

TLR4-NF-kappaB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) NFkappaB_in_nucleus NF-κB NFkappaB_in_nucleus->Inflammatory_Genes Induces Transcription

Caption: TLR4-mediated NF-κB signaling pathway in inflammation.

In_Vitro_Anti-inflammatory_Screening_Workflow start Start: Seed Macrophages/Microglia in 96-well plates pretreatment Pre-treat with this compound or control compounds start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay griess_assay Perform Griess assay for Nitrite (NO) quantification supernatant_collection->griess_assay data_analysis Data Analysis: Calculate % Inhibition and IC50 griess_assay->data_analysis viability_assay->data_analysis end End: Determine in vitro anti-inflammatory activity data_analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Discussion

This compound, a neolignan isolated from Piper kadsura, has demonstrated anti-neuroinflammatory properties in vitro.[1] The available data indicates its potential to inhibit nitric oxide production, a key mediator in the inflammatory cascade. The underlying mechanism is suggested to involve the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB and subsequent expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A recent review also mentions the use of this compound in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, suggesting its potential for treating inflammatory bowel disease by affecting the TLR4/NF-κB/COX-2 pathway. However, specific quantitative in vivo data from this study is not yet publicly available, precluding a direct comparison with established anti-inflammatory drugs in a relevant in vivo model.

For a comprehensive in vivo validation, this compound could be evaluated in the carrageenan-induced paw edema model and compared against standard non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac, as well as other natural compounds with known anti-inflammatory effects, such as the flavonoid Luteolin. Such studies would provide crucial information on its dose-dependent efficacy, therapeutic window, and potential as a novel anti-inflammatory agent. Future research should focus on generating robust in vivo data to substantiate the promising in vitro findings for this compound.

References

Unveiling the Anti-Inflammatory Potential of Isofutoquinol A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel anti-inflammatory agents, the naturally derived compound Isofutoquinol A has emerged as a promising candidate. This guide offers a comprehensive comparison of the efficacy of this compound with established anti-inflammatory drugs, namely the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This analysis is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of available experimental data to delineate the therapeutic potential of this compound.

Mechanism of Action: A Divergence in Strategy

This compound, a neolignan isolated from plants of the Piper genus, exerts its anti-inflammatory effects through the modulation of key signaling pathways.[1] Experimental evidence suggests that its primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical in the transcription of pro-inflammatory genes, and their inhibition leads to a downstream reduction in the production of inflammatory mediators.

In contrast, conventional anti-inflammatory drugs operate through different mechanisms. Dexamethasone, a potent synthetic glucocorticoid, primarily acts by binding to glucocorticoid receptors, which in turn suppresses the expression of multiple inflammatory genes and the synthesis of pro-inflammatory cytokines. Ibuprofen, a widely used NSAID, functions by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Comparative Efficacy: A Quantitative Look

To provide a clear comparison of the anti-inflammatory potency of these compounds, the following table summarizes their half-maximal inhibitory concentrations (IC50) for key inflammatory markers. It is important to note that the data for this compound is based on studies of the closely related neolignan, futoquinol, due to the limited availability of specific data for this compound. The experimental conditions across different studies may vary, which should be taken into consideration when interpreting the data.

CompoundTargetCell LineStimulantIC50 Value
Futoquinol Nitric Oxide (NO)BV-2 (microglia)LPS16.8 µM[2]
Dexamethasone Nitric Oxide (NO)RAW 264.7LPS~1.8 ng/mL (~4.6 nM)[3]
Ibuprofen Nitric Oxide (NO)RAW 264.7LPS>100 µM
Dexamethasone TNF-αRAW 264.7LPSData not consistently reported with IC50
Ibuprofen COX-2in vitro enzyme assay-~5 µM
Celecoxib (for reference) COX-2in vitro enzyme assay-0.08 µM[4]

LPS: Lipopolysaccharide

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

G cluster_0 This compound Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Signaling (p38, ERK, JNK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Signaling TLR4->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Transcription MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, TNF-α, IL-6, COX-2) Pro_inflammatory_Genes->Inflammatory_Mediators Isofutoquinol_A Isofutoquinol_A Isofutoquinol_A->MAPK_Pathway Isofutoquinol_A->NFkB_Pathway

Caption: this compound inhibits inflammation by blocking MAPK and NF-κB signaling pathways.

G cluster_1 Nitric Oxide Inhibition Assay Workflow Cell_Culture Seed RAW 264.7 cells in 96-well plate Pre_treatment Pre-treat cells with This compound or drug Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect supernatant Incubation->Supernatant_Collection Griess_Assay Griess Reagent Addition Supernatant_Collection->Griess_Assay Measurement Measure Absorbance at 540 nm Griess_Assay->Measurement Calculation Calculate NO concentration Measurement->Calculation

Caption: Workflow for determining nitric oxide inhibition in macrophage cell culture.

Detailed Experimental Protocols

A fundamental aspect of comparative analysis is the understanding of the methodologies employed to generate the data. Below are detailed protocols for the key experiments cited.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant as an indicator of NO production.

  • Cell Culture: Murine macrophage cells (RAW 264.7) are seeded in a 96-well plate at a density of 5 x 10^5 cells/well and allowed to adhere for 24 hours.[5]

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Dexamethasone, or Ibuprofen. The cells are incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, except for the negative control wells.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a separate 96-well plate.

  • Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytokine (TNF-α, IL-6) Inhibition Assay by ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

  • Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubated overnight at 4°C.

  • Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is then incubated for 1-2 hours at room temperature.

  • Sample Incubation: After washing, the collected cell culture supernatants (from the same experimental setup as the NO assay) and a series of cytokine standards are added to the wells. The plate is incubated for 2 hours at room temperature.

  • Detection Antibody: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well, followed by a 1-hour incubation at room temperature.

  • Enzyme Conjugate: After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, and the plate is incubated for 20-30 minutes.

  • Substrate Addition: The plate is washed for the final time, and a substrate solution (e.g., TMB) is added to each well, leading to a color change proportional to the amount of bound cytokine.

  • Measurement and Calculation: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm. The cytokine concentration in the samples is calculated from the standard curve.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways, a mechanism distinct from corticosteroids and NSAIDs. While direct comparative data is still emerging, preliminary findings from related compounds suggest a noteworthy efficacy in inhibiting key inflammatory mediators. The provided data and protocols offer a foundational framework for researchers to further investigate and compare the therapeutic promise of this compound in the landscape of anti-inflammatory drug discovery. Further head-to-head studies under standardized conditions are warranted to fully elucidate its comparative efficacy and potential clinical utility.

References

A Comparative Guide to the Structure-Activity Relationship of Biphenyl Neolignan Analogs as Cytotoxic and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the initial topic of interest was the structure-activity relationship (SAR) of Isofutoquinol A analogs, a comprehensive literature search did not yield specific studies on a series of its derivatives. Therefore, this guide provides a comparative analysis of the SAR of structurally related biphenyl (B1667301) neolignans, primarily focusing on analogs of the well-researched compounds magnolol (B1675913) and honokiol (B1673403) . These compounds share a core biphenyl scaffold with this compound and offer valuable insights into the structural requirements for cytotoxic and anti-inflammatory activities within this class of natural products.

Introduction to Biphenyl Neolignans: Magnolol and Honokiol

Magnolol and honokiol are isomeric biphenyl neolignans isolated from the bark of Magnolia officinalis.[1][2] They have demonstrated a wide array of pharmacological effects, including potent cytotoxic and anti-inflammatory properties.[3] Their relatively simple and modifiable structures have made them attractive lead compounds for the development of novel therapeutic agents. This guide summarizes the key structure-activity relationships of magnolol, honokiol, and their synthetic analogs, providing a framework for the rational design of more potent and selective compounds.

Structure-Activity Relationship (SAR) of Magnolol and Honokiol Analogs

The core structure of magnolol and honokiol consists of a biphenyl backbone with phenolic hydroxyl and allyl functional groups.[1] SAR studies have revealed that modifications to these key functionalities significantly impact their biological activity.

Cytotoxic Activity

The cytotoxicity of magnolol and honokiol analogs has been evaluated against various cancer cell lines. Key SAR findings are summarized below.

  • Phenolic Hydroxyl Groups: The presence and position of phenolic hydroxyl groups are crucial for cytotoxic activity. Acetylation or removal of these groups generally leads to a decrease or loss of activity.

  • Allyl Groups: The allyl substituents on the biphenyl rings contribute significantly to the cytotoxic effects. Modification or saturation of the allyl groups can modulate the potency and selectivity of the analogs.

  • Biphenyl Core Substitution: Introduction of different substituents on the biphenyl skeleton has been explored to enhance cytotoxicity. For instance, the incorporation of halogen atoms or nitrogen-containing side chains can lead to improved anticancer activity.[4]

Table 1: Comparative Cytotoxicity of Magnolol, Honokiol, and their Analogs

CompoundModificationCancer Cell LineIC50 (µM)Reference
Magnolol-Hep-G2158.7
Honokiol-Hep-G2115.5
Analog 15bSynthetic biphenylHep-G241-44
Analog 16Synthetic biphenylHep-G241-44
Analog 17bSynthetic biphenylHep-G241-44
Derivative 7j[3,3']biphenylaminoquinolineSW4801.05
Derivative 7j[3,3']biphenylaminoquinolineDU1450.98
Derivative 7j[3,3']biphenylaminoquinolineMDA-MB-2310.38
Derivative 7j[3,3']biphenylaminoquinolineMiaPaCa-20.17

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

The anti-inflammatory effects of biphenyl neolignans are often attributed to their ability to inhibit pro-inflammatory mediators. SAR studies in this area have highlighted the following:

  • Hydroxyl and Allyl Groups: Similar to cytotoxicity, the phenolic hydroxyl and allyl groups are important for anti-inflammatory activity.

  • Inhibition of Inflammatory Pathways: Neolignans have been shown to inhibit signaling pathways such as NF-κB and AP-1. Specific structural modifications can enhance the inhibitory effects on these pathways. For example, certain neolignan-diarylnonanoid conjugates have exhibited potent inhibition of NF-κB/AP1 signaling.

Table 2: Anti-inflammatory Activity of Neolignan Analogs

CompoundActivityTarget/AssayIC50 (µM) or EffectReference
Compound 3Inhibition of NO productionLPS-induced RAW 264.7 cells34.29 ± 0.82
Compound 7Inhibition of NO productionLPS-induced RAW 264.7 cells47.5 ± 5.81
Skimmianine (18)Inhibition of superoxide (B77818) anion generationFMLP/CB-induced human neutrophils< 18.19
Skimmianine (18)Inhibition of elastase releaseFMLP/CB-induced human neutrophils19.15 ± 0.66

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the biphenyl neolignan analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting the cell viability against the compound concentration.

Nitric Oxide (NO) Production Inhibitory Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with LPS to induce NO production.

  • Nitrite (B80452) Measurement: After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the compound-treated wells with that in the LPS-only treated wells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a generalized signaling pathway affected by biphenyl neolignans and a typical experimental workflow for evaluating their cytotoxic activity.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus cluster_gene LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS (Pro-inflammatory gene) Neolignan Biphenyl Neolignan (e.g., Honokiol) Neolignan->IKK Inhibits

Caption: Generalized NF-κB signaling pathway inhibited by biphenyl neolignans.

cytotoxicity_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Biphenyl Neolignan Analogs (various concentrations) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_plate Read Absorbance at 570 nm add_dmso->read_plate analyze Calculate Cell Viability and IC50 values read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining the cytotoxicity of biphenyl neolignan analogs using the MTT assay.

References

Validating the Target Engagement of Isofutoquinol A in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful techniques, the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Assay, for validating the intracellular target engagement of Isofutoquinol A, a neolignan with reported anti-neuroinflammatory properties. While the precise molecular target of this compound is not yet fully elucidated, this guide will present a hypothetical scenario wherein this compound is investigated for its potential to engage a key component of the NF-κB signaling pathway, a critical regulator of inflammation. For comparative purposes, we will contrast the hypothetical results of this compound with experimental data for Parthenolide, a well-characterized natural product known to inhibit the NF-κB pathway.

Introduction to this compound and Target Engagement

This compound is a natural product isolated from Piper futokadzura that has demonstrated anti-neuroinflammatory activity.[1] Understanding the direct molecular target(s) of this compound within the cell is crucial for its development as a potential therapeutic agent. Target engagement assays are designed to confirm the physical interaction between a drug and its intended target protein in a cellular context. Validating target engagement provides critical evidence for the mechanism of action and informs on the potency and selectivity of a compound.

This guide will focus on a hypothetical scenario where this compound is presumed to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response and is a common target for anti-inflammatory drugs.[2][3][4][5]

Comparative Overview of Target Validation Methodologies

Two state-of-the-art, label-free methods for assessing target engagement in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Kinobeads Competition Assay.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Assay
Principle Ligand binding alters the thermal stability of the target protein.Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.
Cellular Context Can be performed in intact cells, preserving the native cellular environment.Performed on cell lysates, which may alter protein complexes and post-translational modifications.
Target Scope Applicable to a wide range of protein classes.Primarily designed for profiling ATP-competitive kinase inhibitors, but can identify other interacting proteins.
Readout Typically Western Blot for specific targets or Mass Spectrometry (MS) for proteome-wide analysis.Mass Spectrometry (MS) for kinome-wide profiling.
Primary Use Case Confirmation of direct binding to a specific protein of interest.Broad profiling of kinase inhibitor selectivity and off-target effects.

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling cascade is a key pathway in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition Stimuli Pro-inflammatory Stimuli IKK IKK complex Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Proteasome->IkBa_p NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Isofutoquinol_A This compound (Hypothetical) Isofutoquinol_A->IKK inhibits Parthenolide Parthenolide Parthenolide->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound and Parthenolide.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Workflow

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This change in stability can be detected by heating cell lysates or intact cells to various temperatures, followed by quantification of the soluble fraction of the target protein.

CETSA_Workflow cluster_treatment 1. Cell Treatment cluster_heat 2. Heat Challenge cluster_lysis 3. Cell Lysis & Separation cluster_analysis 4. Analysis Cells Intact Cells Compound This compound or Parthenolide (or DMSO) Cells->Compound Incubate Incubate at 37°C Compound->Incubate Aliquots Aliquot cell suspension Incubate->Aliquots Heat Heat at different temperatures Aliquots->Heat Lysis Freeze-thaw cycles Heat->Lysis Centrifuge Centrifuge to separate soluble and precipitated fractions Lysis->Centrifuge Supernatant Collect supernatant (soluble proteins) Centrifuge->Supernatant WB Western Blot for Target Protein (e.g., IKKβ) Supernatant->WB Quantify Quantify band intensity WB->Quantify

Caption: General workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA for IKKβ Engagement

  • Cell Culture and Treatment:

    • Culture human microglial cells (e.g., HMC3) to 80-90% confluency.

    • Treat cells with either this compound (e.g., 10 µM), Parthenolide (e.g., 10 µM as a positive control), or DMSO (vehicle control) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 45, 50, 55, 60, 65, 70°C).

    • Heat the samples for 3 minutes at the respective temperatures in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the target protein (e.g., IKKβ) and a loading control (e.g., GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Normalize the intensity of the target protein to the loading control.

    • Plot the normalized intensity versus temperature to generate a melting curve. A rightward shift in the melting curve for the compound-treated samples compared to the DMSO control indicates target stabilization and engagement.

Kinobeads Competition Assay Workflow

The kinobeads assay is a chemical proteomics approach used to profile the interactions of a compound with a large number of kinases simultaneously. It relies on the competition between the free compound in a cell lysate and a mixture of immobilized, broad-spectrum kinase inhibitors (kinobeads) for binding to the ATP-binding site of kinases.

Kinobeads_Workflow cluster_lysate 1. Lysate Preparation & Treatment cluster_enrichment 2. Kinase Enrichment cluster_digestion 3. On-bead Digestion cluster_analysis 4. LC-MS/MS Analysis & Data Interpretation Cells Cells Lysis Lyse cells Cells->Lysis Lysate Cell Lysate Lysis->Lysate Compound This compound or Parthenolide (or DMSO) Lysate->Compound Incubate Incubate Compound->Incubate Kinobeads Add Kinobeads Incubate->Kinobeads Wash Wash to remove unbound proteins Kinobeads->Wash Trypsin Add Trypsin Wash->Trypsin Peptides Elute Peptides Trypsin->Peptides LCMS LC-MS/MS Peptides->LCMS Quantify Identify and Quantify Peptides LCMS->Quantify Competition Determine Competition (Dose-response curves) Quantify->Competition

Caption: Workflow for a Kinobeads competition assay coupled with mass spectrometry.

Detailed Protocol: Kinobeads Assay for Kinome Profiling

  • Cell Lysis and Compound Incubation:

    • Lyse cultured cells (e.g., a panel of cancer cell lines to maximize kinome coverage) in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate the cell lysate with a range of concentrations of this compound, Parthenolide, or DMSO for a defined period (e.g., 1 hour) at 4°C.

  • Kinobeads Enrichment:

    • Add the kinobeads slurry to the compound-treated lysates and incubate to allow for binding of kinases not occupied by the test compound.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Peptide Preparation:

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Elute the resulting peptides and desalt them using StageTips.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample to the DMSO control.

    • Plot the abundance ratio as a function of the compound concentration to generate dose-response curves and determine the apparent dissociation constant (Kd,app) for each interacting kinase.

Data Presentation and Interpretation

CETSA Data

The results of a CETSA experiment are typically presented as melting curves, where the amount of soluble target protein is plotted against temperature. A shift in the melting temperature (Tm) to the right indicates that the compound binds to and stabilizes the target protein.

Table 1: Hypothetical CETSA Data for IKKβ Engagement

Temperature (°C)Normalized IKKβ Abundance (DMSO)Normalized IKKβ Abundance (this compound, 10 µM)Normalized IKKβ Abundance (Parthenolide, 10 µM)
401.001.001.00
450.980.990.99
500.850.950.96
550.520.880.90
600.210.650.75
650.050.300.45
700.010.100.15
Tm (°C) ~54 ~59 ~61

Interpretation: In this hypothetical dataset, both this compound and Parthenolide cause a significant rightward shift in the melting curve of IKKβ compared to the DMSO control, indicating direct engagement and stabilization of IKKβ in the cellular environment. Parthenolide shows a slightly greater thermal shift, suggesting a potentially higher affinity or different binding mode.

Kinobeads Data

The output of a kinobeads experiment is a list of kinases that are competed off the beads by the test compound, along with their apparent dissociation constants (Kd,app). This provides a quantitative measure of the compound's affinity for each kinase.

Table 2: Hypothetical Kinobeads Competition Data

Kinase TargetThis compound Kd,app (nM)Parthenolide Kd,app (nM)
IKKβ (IKBKB) 150 80
IKKα (CHUK)800450
TBK1>10,000>10,000
MAP3K7 (TAK1)2,5001,800
Other Kinase 1>10,000>10,000
Other Kinase 28,0009,500

Interpretation: The hypothetical kinobeads data suggests that both this compound and Parthenolide directly bind to IKKβ with nanomolar affinity, confirming it as a primary target. Parthenolide exhibits a higher affinity for IKKβ and IKKα compared to this compound. Both compounds show weaker or no significant binding to other kinases profiled, indicating a degree of selectivity for the IKK complex.

Conclusion

This guide provides a framework for validating the target engagement of this compound in cells using CETSA and kinobeads competition assays. By employing these powerful techniques, researchers can gain crucial insights into the molecular mechanism of action of this promising natural product. The hypothetical data presented for this compound, in comparison to the known NF-κB inhibitor Parthenolide, illustrates how these methods can be used to confirm direct target binding, assess relative affinity, and profile selectivity. Such data are indispensable for the continued development of this compound and other novel therapeutic candidates.

References

Isofutoquinol A: Unraveling its Molecular Interactions for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cross-reactivity and off-target effects of Isofutoquinol A, a neolignan isolated from Piper futokadzura, is currently hampered by a lack of publicly available data on its specific molecular targets and selectivity profile. While preliminary studies highlight its potential as an anti-neuroinflammatory agent, a detailed understanding of its mechanism of action is crucial for its advancement as a therapeutic candidate.

This compound has demonstrated biological activity, notably the inhibition of nitric oxide (NO) production in microglia, the primary immune cells of the central nervous system. This effect suggests a potential role in mitigating neuroinflammatory processes. However, the direct protein(s) that this compound binds to in order to elicit this response have not been definitively identified.

To responsibly advance the development of any bioactive compound, a thorough investigation of its selectivity is paramount. Selectivity refers to a drug's ability to interact with its intended target with high affinity, while having minimal interaction with other, unintended molecules in the body. Poor selectivity can lead to off-target effects, which can cause unwanted side effects and toxicities.

The Missing Data: A Call for Further Research

A complete comparison guide, as requested by researchers and drug development professionals, would necessitate quantitative data from a range of experimental procedures designed to elucidate the selectivity of a compound. At present, such data for this compound is not available in the public domain. Key missing information includes:

  • Primary Target Identification: The specific protein(s) to which this compound binds to exert its anti-inflammatory effects remain unknown.

  • Quantitative Binding Affinity: Data on the binding affinity (e.g., IC₅₀, Kᵢ, or Kₔ values) of this compound to its primary target(s) is not available.

  • Selectivity Profiling Data: There are no published results from broad-panel screening assays, such as kinome scans or proteomics-based approaches, which are essential for identifying potential off-target interactions across the proteome.

  • Comparative Data: Without knowing the primary target and selectivity profile of this compound, a meaningful comparison to alternative compounds is not possible.

Standard Methodologies for Assessing Cross-Reactivity and Off-Target Effects

To address this knowledge gap, a series of established experimental protocols would need to be employed. The following methodologies are standard in the field of drug discovery for characterizing the selectivity of a compound.

Table 1: Key Experimental Protocols for Determining Selectivity and Off-Target Effects
Experimental ProtocolDescriptionData Generated
Kinome Scanning A high-throughput screening method that tests the activity of a compound against a large panel of kinases.Inhibition data (e.g., percent inhibition at a given concentration, IC₅₀ values) for hundreds of kinases, revealing on-target and off-target kinase interactions.
Cellular Thermal Shift Assay (CETSA) This technique assesses target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.A shift in the melting temperature of a protein in the presence of the compound, indicating direct binding. Can be coupled with proteomics for broad profiling.
Affinity Chromatography-Mass Spectrometry The compound of interest is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.A list of potential protein binding partners for the compound.
Activity-Based Protein Profiling (ABPP) Utilizes chemical probes that covalently bind to the active sites of enzymes to profile the functional state of entire enzyme families within complex proteomes.Identification of enzyme targets and assessment of inhibitor selectivity in a native biological system.

Hypothetical Signaling Pathway and Experimental Workflow

While the precise signaling pathway modulated by this compound is not yet fully elucidated, based on its observed anti-inflammatory effects in microglia, a hypothetical pathway can be proposed. The inhibition of NO production often involves the downregulation of inducible nitric oxide synthase (iNOS). The expression of iNOS is typically under the control of transcription factors such as NF-κB, which is activated by upstream signaling cascades like the MAP kinase pathway.

Below are diagrams illustrating this hypothetical pathway and a typical experimental workflow for assessing compound selectivity.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., TLR4) MAPK_Pathway MAPK Pathway Receptor->MAPK_Pathway IKK IKK Complex MAPK_Pathway->IKK Isofutoquinol_A This compound Isofutoquinol_A->MAPK_Pathway Inhibits? Isofutoquinol_A->IKK Inhibits? NFkappaB_IkappaB NF-κB/IκB Complex IKK->NFkappaB_IkappaB phosphorylates IkappaB IκB NFkappaB_IkappaB->IkappaB degrades NFkappaB_active Active NF-κB NFkappaB_IkappaB->NFkappaB_active releases NFkappaB_nucleus NF-κB NFkappaB_active->NFkappaB_nucleus translocates to iNOS_gene iNOS Gene NFkappaB_nucleus->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation LPS LPS LPS->Receptor NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effect.

G Compound This compound KinomeScan Kinome Scan (>400 kinases) Compound->KinomeScan CETSA Cellular Thermal Shift Assay (CETSA) - Proteomics Compound->CETSA AffinityChrom Affinity Chromatography- Mass Spectrometry Compound->AffinityChrom HitValidation Hit Validation (Dose-response, Orthogonal Assays) KinomeScan->HitValidation CETSA->HitValidation AffinityChrom->HitValidation OffTargetAnalysis Off-Target Analysis & Cellular Phenotyping HitValidation->OffTargetAnalysis SelectivityProfile Comprehensive Selectivity Profile OffTargetAnalysis->SelectivityProfile

Benchmarking Isofutoquinol A's potency against established inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the neolignan Isofutoquinol A demonstrates its significant potential as a potent inhibitor of neuroinflammatory pathways. This guide provides a comparative overview of this compound's efficacy against established inhibitors, supported by experimental data, to assist researchers and drug development professionals in evaluating its therapeutic promise.

This compound, a natural compound isolated from Piper kadsura, has been identified as a noteworthy inhibitor of nitric oxide (NO) production, a key mediator in neuroinflammation.[1] Experimental evidence indicates that this compound effectively suppresses NO synthesis in lipopolysaccharide (LPS)-activated microglial cells, a primary cellular model for neuroinflammation.

Comparative Potency Analysis

To contextualize the inhibitory capacity of this compound, its performance was benchmarked against other known anti-neuroinflammatory agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for nitric oxide production.

CompoundIC50 (µM) for NO InhibitionTarget Pathway/Enzyme
This compound 21.3 iNOS (inferred)
Piperkadsin C14.6iNOS
Futoquinol16.8iNOS
Aminoguanidine2.1iNOS
L-NMMA (L-NG-Monomethyl Arginine)22.1NOS

Data for Piperkadsin C and Futoquinol from Kim KH, et al., 2010.[1] Data for Aminoguanidine from a study on iNOS inhibitors. Data for L-NMMA from a study on NO production inhibitors.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

This compound is understood to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as LPS, the NF-κB pathway is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. By inhibiting this pathway, this compound effectively reduces the expression of iNOS and subsequent NO synthesis, thereby mitigating the inflammatory cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB_NF_kB IκB-NF-κB IKK_complex->IkB_NF_kB Phosphorylation IkB IkB IkB->IkB_NF_kB NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IkB_NF_kB->NF_kB Degradation of IκB Isofutoquinol_A This compound Isofutoquinol_A->IKK_complex Inhibition DNA DNA NF_kB_n->DNA Binding iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Culture and Treatment: Murine microglial BV-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatants was measured using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The amount of nitrite was determined from a sodium nitrite standard curve.

Experimental Workflow:

G cluster_workflow Experimental Workflow for NO Inhibition Assay A Seed BV-2 microglial cells in 96-well plates B Pre-treat cells with this compound (various concentrations) for 1 hour A->B C Stimulate cells with LPS (1 µg/mL) for 24 hours B->C D Collect cell culture supernatants C->D E Mix supernatant with Griess reagent D->E F Measure absorbance at 540 nm E->F G Calculate nitrite concentration and determine IC50 F->G

Figure 2. Workflow for determining the inhibitory effect of this compound on nitric oxide production.

Conclusion

This compound demonstrates promising anti-neuroinflammatory activity by inhibiting nitric oxide production through the attenuation of the NF-κB signaling pathway. Its potency is comparable to other naturally derived neolignans, positioning it as a compelling candidate for further investigation in the development of novel therapeutics for neurodegenerative and neuroinflammatory disorders. The detailed experimental protocols and comparative data presented herein provide a solid foundation for future research into the pharmacological potential of this compound.

References

Safety Operating Guide

Prudent Disposal of Isofutoquinol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers

Chemical and Physical Properties of Isofutoquinol A

A summary of the known properties of this compound is presented below. The lack of detailed toxicological and environmental fate data necessitates that it be handled as a potentially hazardous substance.

PropertyValueReference
CAS Number 62499-70-1[1][2]
Molecular Formula C21H22O5
Molecular Weight 354.40 g/mol
Hazard Codes Xi (Irritant)

Recommended Disposal Protocol for this compound

The following step-by-step protocol is based on established best practices for the disposal of research chemicals where specific institutional or regulatory guidance is unavailable.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

Step 2: Waste Segregation and Identification

Properly segregate all waste streams containing this compound:

  • Solid Waste: This includes contaminated consumables such as gloves, weighing paper, and absorbent pads. Place these items in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Contaminated needles, syringes, or glassware must be disposed of in a designated sharps container for hazardous chemical waste.

Step 3: Containerization and Labeling

All waste containers must be appropriately labeled:

  • Use a hazardous waste tag provided by your institution.

  • Clearly write the full chemical name: "this compound".

  • List all components of a mixture, including solvents and their approximate concentrations.

  • Indicate the relevant hazards (e.g., "Irritant," "Caution: Handle with Care").

  • Include the name of the principal investigator and the date of accumulation.

Step 4: Storage of Waste

Store hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory:

  • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure containers are sealed and stored in a secondary containment bin to prevent spills.

  • Do not accumulate more than the maximum allowable volume of hazardous waste as per institutional and regulatory guidelines.

Step 5: Scheduling Waste Pickup

Once a waste container is full or has reached the designated accumulation time limit, arrange for its disposal through your institution's EHS office. Follow their specific procedures for requesting a hazardous waste pickup.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe consult_sds Consult Institutional Chemical Hygiene Plan and specific SDS (if available) ppe->consult_sds waste_type Identify Waste Type consult_sds->waste_type solid Solid Waste (Contaminated Labware, Gloves) waste_type->solid Solid liquid Liquid Waste (Solutions containing this compound) waste_type->liquid Liquid sharps Sharps Waste (Contaminated Needles, Glassware) waste_type->sharps Sharps container_solid Place in Labeled Hazardous Solid Waste Container solid->container_solid container_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid->container_liquid container_sharps Place in Labeled Hazardous Sharps Container sharps->container_sharps store Store in Designated Satellite Accumulation Area container_solid->store container_liquid->store container_sharps->store full Is Container Full or Time Limit Reached? store->full full->store No pickup Schedule Pickup with Environmental Health & Safety (EHS) full->pickup Yes end End: Proper Disposal pickup->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory personnel can manage this compound waste in a manner that is safe, compliant, and environmentally responsible. Always prioritize consulting your institution's specific guidelines and EHS department for any questions regarding chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Isofutoquinol A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Isofutoquinol A was found. Therefore, a conservative approach, treating this compound as a potent compound with potential hazards, is strongly recommended. The following guidance is based on best practices for handling novel chemical entities and potentially hazardous substances in a laboratory setting.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

Consistent use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure to potentially hazardous compounds. The level of PPE should be determined by a risk assessment of the specific procedure being performed.

Table 1: Recommended Personal Protective Equipment for Handling this compound

ProcedureRequired PPEKey Considerations
Weighing and Aliquoting (Dry Powder) - Disposable solid-front gown with tight-fitting cuffs- Two pairs of chemotherapy-tested gloves (e.g., nitrile), with the outer glove covering the gown cuff[1][2]- NIOSH-approved respirator (e.g., N95 or higher)[3]- Full-face shield or chemical safety goggles[4][5]All manipulations of dry powder should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation risk.
Solution Preparation and Handling - Disposable solid-front gown- Two pairs of chemotherapy-tested gloves- Chemical safety gogglesWork should be performed in a chemical fume hood.
In Vitro / In Vivo Administration - Disposable gown- Two pairs of chemotherapy-tested gloves- Safety goggles or a face shieldUtilize Luer-Lok syringes and consider closed-system transfer devices (CSTDs) where feasible to reduce the generation of aerosols and prevent leaks.
Waste Disposal - Disposable gown- Two pairs of chemotherapy-tested gloves- Chemical safety gogglesFollow all institutional and regulatory guidelines for the disposal of hazardous or cytotoxic waste.

Operational Plan for Safe Handling

A systematic workflow for handling this compound is crucial to maintain a safe laboratory environment and ensure the integrity of the research.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling cluster_post Post-Handling & Disposal Read_SDS Review available chemical data (Treat as hazardous in absence of SDS) Risk_Assessment Perform risk assessment for all procedures Read_SDS->Risk_Assessment Gather_PPE Assemble all required PPE Risk_Assessment->Gather_PPE Prep_Workspace Prepare and decontaminate workspace (e.g., chemical fume hood) Gather_PPE->Prep_Workspace Receiving Receive and inspect shipment Storage Store in a designated, labeled, and well-ventilated area Receiving->Storage Weighing Weighing and aliquoting (in a containment device) Storage->Weighing Solubilization Solution preparation (in a fume hood) Weighing->Solubilization Experimentation In vitro / In vivo administration Solubilization->Experimentation Decontamination Decontaminate all surfaces and equipment Waste_Segregation Segregate hazardous waste (sharps, consumables, aqueous) Decontamination->Waste_Segregation Waste_Disposal Dispose of waste according to institutional and regulatory guidelines Waste_Segregation->Waste_Disposal Remove_PPE Remove PPE in the correct order Waste_Disposal->Remove_PPE Hand_Washing Wash hands thoroughly Remove_PPE->Hand_Washing PPE_Selection_Logic Start Task: Handling this compound Assess_Exposure Assess Potential Exposure Start->Assess_Exposure Inhalation Inhalation Risk? (e.g., powder, aerosol) Assess_Exposure->Inhalation Skin_Contact Skin/Eye Contact Risk? Assess_Exposure->Skin_Contact Inhalation->Skin_Contact No Respirator Wear NIOSH-Approved Respirator (e.g., N95 or higher) Inhalation->Respirator Yes Gown_Gloves Wear Disposable Gown & Double Chemotherapy Gloves Skin_Contact->Gown_Gloves Yes End Proceed with Task Skin_Contact->End No Respirator->Skin_Contact Eye_Protection Wear Safety Goggles or Face Shield Gown_Gloves->Eye_Protection Eye_Protection->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.